Product packaging for Benzothiazole-2-sulfonyl fluoride(Cat. No.:CAS No. 878376-34-2)

Benzothiazole-2-sulfonyl fluoride

Cat. No.: B1279849
CAS No.: 878376-34-2
M. Wt: 217.2 g/mol
InChI Key: WNKAAUWKENUQEO-UHFFFAOYSA-N
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Description

Benzothiazole-2-sulfonyl fluoride is a useful research compound. Its molecular formula is C7H4FNO2S2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FNO2S2 B1279849 Benzothiazole-2-sulfonyl fluoride CAS No. 878376-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKAAUWKENUQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467980
Record name Benzothiazole-2-sulfonyl fluoride
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URL https://comptox.epa.gov/dashboard/DTXSID30467980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878376-34-2
Record name Benzothiazole-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Significance and Contextual Overview of Benzothiazole 2 Sulfonyl Fluoride

Position within Sulfonyl Fluoride (B91410) Chemistry

Sulfonyl fluorides (R-SO₂F) represent a class of organosulfur compounds that have garnered significant interest due to their unique combination of stability and reactivity. nih.gov Unlike other sulfonyl halides, such as sulfonyl chlorides, the sulfur-fluoride (S-F) bond is notably robust, conferring resistance to hydrolysis, thermolysis, and reduction. nih.govsigmaaldrich.comwesleyan.edu This stability allows sulfonyl fluoride-containing molecules to be used in a wide range of conditions without degradation. sigmaaldrich.com

Benzothiazole-2-sulfonyl fluoride is a heteroaryl sulfonyl fluoride. Such compounds are particularly valuable in the field of chemical biology. nih.gov The benzothiazole (B30560) ring itself influences the electronic properties and, consequently, the reactivity of the attached sulfonyl fluoride group, making it a tailored tool for specific chemical transformations.

Role of the Benzothiazole Moiety in Organic Synthesis

The benzothiazole nucleus, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a privileged scaffold in chemistry. researchgate.net This heterocyclic system is a common structural feature in many bioactive natural and synthetic molecules. benthamscience.com Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. benthamscience.comrsc.orgnih.gov

In the context of organic synthesis, the benzothiazole moiety provides a thermally stable and structurally rigid core. rsc.org Its chemical diversity can be readily expanded by substituting various functional groups at different positions on the ring system, making it a versatile platform for the design and development of new therapeutic agents and materials. researchgate.net

Evolution of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The re-emergence of sulfonyl fluoride chemistry is largely due to its central role in Sulfur(VI) Fluoride Exchange (SuFEx), a concept introduced by K. Barry Sharpless and coworkers in 2014. researchgate.neteurekalert.orgmiragenews.com SuFEx describes a set of reactions based on the exchange of a fluoride atom from a high-valent sulfur(VI) center with a nucleophile. researchgate.net

SuFEx has been hailed as a next-generation or "second generation" click chemistry platform. researchgate.netjk-sci.com Click chemistry is a chemical philosophy that emphasizes reactions that are modular, wide in scope, high in yield, and generate only inoffensive byproducts. SuFEx reactions meet these criteria, being generally simple to perform, tolerant of water and oxygen, and proceeding reliably to form robust chemical linkages. sigmaaldrich.comrsc.org This has led to its rapid adoption in diverse fields such as drug discovery, chemical biology, and materials science for the assembly of functional molecules. researchgate.neteurekalert.orgmiragenews.com The utility of SuFEx is further demonstrated by its successful application in the solid-phase synthesis of compound libraries, a key strategy in high-throughput screening and drug discovery. acs.org

The utility of SuFEx chemistry is rooted in the distinctive reactivity of the sulfur(VI)-fluoride (S-F) bond. Key characteristics include:

Exceptional Stability : The S-F bond is thermodynamically stable and resistant to many common reaction conditions, including thermolysis, strong acids, and reduction. nih.govnih.gov This is a significant advantage over the sulfur(VI)-chloride (S-Cl) bond, which is highly sensitive to reductive collapse. wesleyan.edu

Controlled Reactivity : Despite its stability, the reactivity of the S-F bond can be "unleashed" under specific conditions, allowing it to react selectively with certain nucleophiles. nih.gov This controlled reactivity is often achieved using catalysts such as Lewis bases or by reacting with potent nucleophiles like silyl (B83357) ethers, phenoxides, and specific amino acid side chains. researchgate.netnih.gov

Chemoselectivity : SuFEx reactions are highly chemoselective, exclusively forming sulfonylation products. sigmaaldrich.com Sulfonyl fluorides have been shown to react with the nucleophilic side chains of several amino acids, including lysine (B10760008), tyrosine, histidine, serine, and threonine, making them powerful tools for covalently modifying proteins. acs.orgrsc.org

Interdisciplinary Relevance in Contemporary Chemical Research

The combination of the biologically relevant benzothiazole scaffold and the unique reactivity of the sulfonyl fluoride group gives compounds like this compound significant interdisciplinary relevance. This dual functionality allows it to serve as a bridge between different scientific domains.

In drug discovery and chemical biology , it can be used as a covalent probe or "warhead" to target specific amino acid residues in proteins, aiding in target identification and the development of novel covalent inhibitors. acs.orgrsc.orgnih.gov The stability of the molecule ensures it survives biological conditions, while the SuFEx-active group allows for precise reaction at the target site. rsc.org

In materials science , the SuFEx reaction provides a reliable method for creating robust, sulfur-containing linkages. sigmaaldrich.com This enables the synthesis of novel polymers and functional materials where the benzothiazole unit can impart specific properties such as thermal stability or fluorescence. rsc.org

Synthetic Methodologies for Benzothiazole 2 Sulfonyl Fluoride and Its Analogues

Conventional Synthetic Routes

Conventional synthetic strategies are foundational to the preparation of benzothiazole-2-sulfonyl fluoride (B91410). These methods typically rely on well-established chemical transformations, starting from readily available or accessible materials. The two primary approaches involve either building upon a pre-existing sulfonyl chloride functional group or constructing the sulfonyl fluoride moiety from a lower oxidation state of sulfur, such as a thiol.

A prevalent and direct method for synthesizing sulfonyl fluorides is through the conversion of their more common sulfonyl chloride analogues. acs.orgacs.org Sulfonyl chlorides are often more accessible but are also highly reactive and can be unstable, making their conversion to the more robust sulfonyl fluorides a desirable transformation. nih.govorganic-chemistry.org This approach is centered on a halogen exchange reaction where the chlorine atom of the sulfonyl chloride group is substituted by a fluorine atom.

The cornerstone of this synthetic route is the nucleophilic substitution reaction known as the halide or halogen exchange (Halex) reaction. In this process, a sulfonyl chloride (R-SO₂Cl) is treated with a fluoride source, leading to the formation of the corresponding sulfonyl fluoride (R-SO₂F) and a chloride salt. nih.gov This transformation is valued for its directness, though reaction conditions must be carefully optimized to ensure high conversion and yield.

**2.1.1.1.1. Utilizing Alkali Fluoride Salts (e.g., KF, KHF₂) **

Alkali metal fluorides, particularly potassium fluoride (KF) and potassium bifluoride (KHF₂), are the most common reagents for effecting the chloride-to-fluoride exchange. nih.govresearchgate.net These salts serve as the fluoride ion source for the nucleophilic attack on the sulfur atom of the sulfonyl chloride.

Research has demonstrated that the reaction can be carried out under various conditions. For instance, Sharpless and co-workers utilized a saturated aqueous solution of potassium bifluoride (KHF₂) in acetonitrile (B52724) or other solvents like THF or CH₂Cl₂ at room temperature, achieving excellent yields for a wide variety of sulfonyl fluorides. mdpi.com Another simple and mild procedure involves the use of potassium fluoride (KF) in a biphasic mixture of water and acetone, which has been shown to produce a broad range of sulfonyl fluorides in high yields (84-100%). nih.govorganic-chemistry.org The presence of water can accelerate the reaction, although an excess can be detrimental. organic-chemistry.org Similarly, methods using KHF₂ to exchange the chlorine atom for fluorine in sulfonyl chlorides are well-documented in the literature. mdpi.com

Table 1: Fluoride-Chloride Exchange using Alkali Fluoride Salts

Sulfonyl Chloride PrecursorFluoride SourceSolvent/SystemConditionsYieldReference
Aryl Sulfonyl ChloridesKHF₂Acetonitrile / Saturated aq. KHF₂Room TemperatureExcellent mdpi.com
Various Sulfonyl ChloridesKFWater/AcetoneRoom Temperature, 2-4 hours84-100% organic-chemistry.org
Heteroaromatic Sulfonyl ChloridesKHF₂AcetonitrileNot specifiedGood mdpi.com

Synthesis from Sulfonyl Chlorides

Fluoride-Chloride Exchange Reactions
Role of Crown Ethers in Catalysis

To improve the efficiency of the fluoride-chloride exchange, particularly when using alkali fluoride salts like KF which have low solubility in organic solvents, phase-transfer catalysts are often employed. acs.orgnih.gov Crown ethers, such as 18-crown-6 (B118740), are particularly effective in this role.

In 1977, a method was reported using 18-crown-6 ether as a catalyst in combination with potassium fluoride in acetonitrile at room temperature. mdpi.com The crown ether coordinates with the potassium cation (K⁺), effectively sequestering it. This process leaves the fluoride anion (F⁻) "naked" and more soluble and nucleophilic in the organic solvent, thereby significantly accelerating the rate of substitution on the sulfonyl chloride. nih.gov This catalytic system allows the reaction to proceed smoothly under mild conditions, often leading to excellent yields of the desired sulfonyl fluoride. mdpi.comgoogle.com

Table 2: Crown Ether-Catalyzed Fluoride-Chloride Exchange

Sulfonyl Chloride PrecursorFluoride SourceCatalystSolventConditionsYieldReference
Aliphatic and Aromatic Sulfonyl ChloridesKF (excess)18-crown-6 etherAcetonitrileRoom TemperatureExcellent mdpi.com
4,5-dichloro-1,3-benzenedisulfonyl chloridePotassium FluorideCrown EtherAcetonitrileNot specifiedNot specified google.com

An alternative to starting with sulfonyl chlorides is to begin with compounds where the sulfur atom is in a lower oxidation state, such as thiols (R-SH) or disulfides (R-S-S-R). acs.orgresearchgate.net This approach is a two-step process in principle: the sulfur(II) compound is first oxidized to a sulfonyl chloride, which is then subsequently or simultaneously converted to the final sulfonyl fluoride. This route is advantageous when the corresponding thiols are more readily available than the sulfonyl chlorides. acs.org

This specific pathway is highly relevant for the synthesis of benzothiazole-2-sulfonyl fluoride, starting from the commercially available 2-mercaptobenzothiazole (B37678). The process involves the oxidative chlorination of the heteroaryl thiol to form the intermediate heteroaryl sulfonyl chloride.

A convenient method for this oxidation uses aqueous sodium hypochlorite (B82951) (NaOCl) at low temperatures (-25 °C). nih.gov This reagent is effective for rapidly oxidizing heteroaromatic thiols to their corresponding sulfonyl chlorides, avoiding the use of hazardous chlorine gas. nih.gov Other oxidant systems, such as hydrogen peroxide (H₂O₂) combined with thionyl chloride (SOCl₂), have also been reported for the direct conversion of thiols to sulfonyl chlorides with high efficiency. organic-chemistry.orgresearchgate.net

Once the sulfonyl chloride intermediate is formed, it is converted to the sulfonyl fluoride. This is typically achieved in the same reaction vessel (a "one-pot" procedure) by adding a fluoride source like KHF₂. mdpi.com The addition of KHF₂ performs the necessary Cl-F exchange to yield the final, more stable sulfonyl fluoride product. nih.govmdpi.com

Table 3: Synthesis from Heteroaryl Thiols

Starting MaterialOxidation Step ReagentFluorination Step ReagentKey FeaturesReference
Heteroaromatic ThiolsAqueous Sodium Hypochlorite (3.3 equiv)KHF₂Rapid reaction at low temperature (-25°C); avoids chlorine gas. nih.gov
Heteroaromatic ThiolsSodium HypochloriteKHF₂One-pot procedure where KHF₂ is added after oxidation. mdpi.com
Thiol derivativesH₂O₂ and SOCl₂(Not specified for fluorination)Direct oxidative chlorination to sulfonyl chloride. organic-chemistry.org

Approaches from Sulfur(II) Oxidation States

Modern and Advanced Synthetic Strategies

Recent advancements have focused on developing more direct, efficient, and versatile methods for synthesizing sulfonyl fluorides, including those with the benzothiazole (B30560) scaffold.

Direct Functionalization Methods

Direct conversion of abundant and stable sulfonic acids or their salts into sulfonyl fluorides represents a significant advancement. nih.govrsc.org Modern protocols have been developed to achieve this transformation in a one-pot fashion under mild conditions. nih.gov One strategy employs thionyl fluoride in a suitable solvent like DMF, which facilitates the conversion of sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.org An alternative approach uses deoxyfluorinating agents such as Xtalfluor-E®, a bench-stable solid, which allows for the effective conversion of both aryl and alkyl sulfonic acids and their salts. nih.gov These methods avoid the need for harsh reagents and often proceed with high efficiency. nih.gov

Table 3: Comparison of Reagents for Direct Conversion of Sulfonic Acids

ReagentStarting MaterialTypical ConditionsAdvantage
Thionyl fluorideSulfonic Acid Sodium SaltsDMF, 115-130 °CHigh yields (90-99%) in short reaction times (1 hr). nih.gov
Xtalfluor-E®Sulfonic Acids and their SaltsAcetonitrileBench-stable solid reagent, milder conditions. nih.gov
Cyanuric chloride / TrichloroacetonitrileSulfonic AcidsTwo-step, one-potIn situ formation of sulfonyl chloride, followed by F- exchange. nih.gov

A novel and efficient route to sulfonyl fluorides is through the electrochemical oxidation of sulfonyl hydrazides. This method provides a practical alternative to traditional chemical oxidation. rsc.org The reaction is typically conducted under a constant current in a mixed solvent system, using a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). rsc.org A redox catalyst, such as tetra-n-butylammonium iodide (n-Bu₄NI), is employed to facilitate the generation of a key sulfonyl radical intermediate from the sulfonyl hydrazide, which is then trapped by fluoride to yield the final product. rsc.org

Table 4: Electrochemical Synthesis from Sulfonyl Hydrazides

ComponentRoleExample
Starting MaterialSulfonyl Group PrecursorAryl Sulfonyl Hydrazide
Fluoride SourceFluorine Atom DonorEt₃N·3HF
Catalyst/ElectrolyteRedox Mediatorn-Bu₄NI
ConditionsReaction ParametersConstant current (e.g., 15 mA) in CH₂Cl₂/DMSO. rsc.org

While sulfonamides are generally stable, methods have been developed for their conversion into sulfonyl fluorides. researchgate.net This transformation capitalizes on the in situ generation of a more reactive intermediate, such as a sulfonyl chloride. researchgate.net A one-pot protocol involves reacting the sulfonamide with a reagent system like Pyry-BF₄ and a chloride source (e.g., MgCl₂). This generates the sulfonyl chloride, which is not isolated but is immediately converted to the more stable sulfonyl fluoride by a fluoride salt, such as potassium fluoride (KF), present in the reaction mixture. researchgate.net This approach is noted for its mild conditions and high chemoselectivity, making it suitable for complex molecules. researchgate.net

Table 5: One-Pot Conversion of Sulfonamides to Sulfonyl Fluorides

StepReagentsIntermediate/ProductPurpose
1 (Activation)Sulfonamide + Pyry-BF₄ + MgCl₂Sulfonyl Chloride (in situ)Converts the stable sulfonamide to a reactive intermediate. researchgate.net
2 (Fluorination)Sulfonyl Chloride + KFSulfonyl FluorideHalogen exchange to form the final product. researchgate.net

Metal-Mediated and Catalytic Approaches

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of carbon-sulfur bonds, enabling the synthesis of complex aryl sulfonyl fluorides from readily available starting materials.

Palladium-Catalyzed Synthesis from Aryl Halides with Sulfur Dioxide Surrogates

A prevalent and efficient method for synthesizing aryl and heteroaryl sulfonyl fluorides is the palladium-catalyzed reaction of aryl halides with a sulfur dioxide surrogate, followed by fluorination. acs.orgresearchgate.net This one-pot procedure typically involves the reaction of an aryl bromide or iodide with a stable, solid sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). acs.orgresearchgate.net

The reaction proceeds in two main steps. First, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand like di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) or di-adamantylalkylphosphine (cataCXium A), facilitates the coupling of the aryl halide with the SO₂ surrogate to form a key sulfinate intermediate. nih.govnih.gov This intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the final sulfonyl fluoride product. acs.orgrsc.org The method is noted for its mild conditions and excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules, including pharmaceutical ingredients and peptides. nih.gov

The reaction is versatile, accommodating a wide range of aryl and heteroaryl halides with both electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

Aryl Halide SubstrateSO₂ SourceFluorinating AgentCatalyst SystemYield (%)Reference
4-IodobenzonitrileDABSOSelectfluorPd(OAc)₂ / cataCXium A91 nih.gov
Methyl 4-iodobenzoateDABSOSelectfluorPd(OAc)₂ / cataCXium A85 nih.gov
4-BromoacetophenoneDABSONFSIPdCl₂(AmPhos)₂81 acs.org
N-Boc-L-4-iodophenylalanine methyl esterDABSONFSIPdCl₂(AmPhos)₂73 acs.org
3-BromopyridineDABSONFSIPdCl₂(AmPhos)₂55 acs.org
Direct Synthesis from Grignard Reagents with Sulfuryl Fluoride (SO₂F₂)

A direct and convenient one-pot synthesis of sulfonyl fluorides involves the reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂). purdue.eduresearchgate.net This method allows for the efficient conversion of alkyl, aryl, and heteroaryl Grignard reagents into their corresponding sulfonyl fluorides under mild conditions. purdue.edu The reaction is typically performed by adding the pre-formed Grignard reagent to a solution of sulfuryl fluoride in a solvent like tetrahydrofuran (B95107) (THF) at ambient temperature. nih.govresearchgate.net

This approach is notable for its operational simplicity and the use of readily available starting materials. nih.gov It is applicable to a variety of substituted phenylmagnesium bromides, including those with electron-donating and halogen substituents. nih.gov The versatility of this method extends to in situ sequential reactions, where the initially formed sulfonyl fluoride can be further reacted to produce diarylsulfones, sulfonate esters, or sulfonamides in a single pot. purdue.eduresearchgate.net

Table 2: Synthesis of Aryl Sulfonyl Fluorides from Grignard Reagents

Grignard ReagentReagentSolventYield (%)Reference
Phenylmagnesium bromideSO₂F₂THF78 purdue.eduresearchgate.net
4-Methoxyphenylmagnesium bromideSO₂F₂THF75 nih.gov
4-Chlorophenylmagnesium bromideSO₂F₂THF65 nih.gov
2-Thienylmagnesium bromideSO₂F₂THF55 purdue.edu
Naphthylmagnesium bromideSO₂F₂THF71 purdue.edu

Electrochemical Synthesis Protocols

Electrosynthesis offers a green and mild alternative to traditional chemical methods, avoiding the need for chemical oxidants and often proceeding under ambient conditions.

Oxidative Fragmentation of Sulfones and Subsequent Fluorination

Recent developments in synthetic organic electrochemistry have enabled methods for accessing sulfonyl fluorides through the fragmentation of carbon-sulfur bonds in sulfones. thieme.de This approach operates by subjecting sulfones to electrochemical conditions, which initiates the cleavage of the C–S bond. The resulting radical intermediate is subsequently trapped by a fluorine source to form the desired sulfonyl fluoride functional group. thieme.de The process can be influenced by the choice of fluorinating agent, such as silver(II) fluoride (AgF₂) or Selectfluor, and the use of Lewis acidic additives which may act as sacrificial oxidants. thieme.de

Controlled Electrochemical Conditions in Divided and Undivided Cells

The electrochemical synthesis of sulfonyl fluorides can be performed in either divided or undivided electrochemical cells, depending on the specific reaction and reagents involved. thieme.de For instance, when a reagent like AgF₂ is used, which can plate onto the cathode, an undivided cell is often employed to prevent this issue. thieme.de However, comparable results can sometimes be achieved in an undivided cell when AgF₂ is replaced with an alternative fluorinating agent like Selectfluor. thieme.de

A prominent electrochemical method involves the oxidative coupling of widely available thiols or disulfides with an inexpensive and safe fluoride source like potassium fluoride (KF). rsc.orgbac-lac.gc.ca This reaction proceeds without the need for external oxidants or catalysts and demonstrates a broad substrate scope, including aryl and heteroaryl thiols. rsc.org The reaction is typically carried out in an undivided cell using a graphite (B72142) anode and a platinum or stainless-steel cathode. nih.govrsc.org This setup provides a mild and environmentally benign pathway to sulfonyl fluorides. rsc.org

Sandmeyer-Type Reactions

The Sandmeyer reaction, a cornerstone of aromatic chemistry, has been adapted for the synthesis of sulfonyl fluorides from aromatic amines. This approach provides a powerful method for introducing the sulfonyl fluoride group, particularly for late-stage functionalization of complex molecules. tue.nl

A modern, copper-free Sandmeyer-type fluorosulfonylation has been developed that transforms aryldiazonium salts into the corresponding sulfonyl fluorides. bac-lac.gc.catue.nl In this process, an aromatic amine is first converted to its diazonium salt, which can be done in situ. This intermediate then reacts with a sulfur dioxide surrogate, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), and an electrophilic fluorine source, like Selectfluor. tue.nl

The reaction proceeds under mild conditions, typically in a solvent like methanol (B129727) at elevated temperatures, and exhibits broad functional group tolerance, accommodating sensitive groups like nitro, cyano, and carboxylic acids. bac-lac.gc.ca This one-pot conversion from readily available aromatic amines makes it a highly practical and attractive synthetic tool. Preliminary mechanistic studies suggest the involvement of a radical process typical of Sandmeyer reactions. tue.nl

Table 3: Examples of Sandmeyer-Type Fluorosulfonylation

Aromatic Amine SubstrateSO₂ SourceFluorine SourceYield (%)Reference
AnilineNa₂S₂O₅Selectfluor85
4-BromoanilineNa₂S₂O₅Selectfluor70 bac-lac.gc.ca
4-NitroanilineNa₂S₂O₅Selectfluor65 bac-lac.gc.ca
Methyl 4-aminobenzoateNa₂S₂O₅Selectfluor68 bac-lac.gc.ca
4-Aminobenzoic acidNa₂S₂O₅Selectfluor62 bac-lac.gc.ca
Fluorosulfonylation of Aryldiazonium Salts

The conversion of aryldiazonium salts into the corresponding aryl sulfonyl fluorides is a significant transformation in organic synthesis, often proceeding via a Sandmeyer-type mechanism. This method involves the reaction of a pre-formed aryldiazonium salt with a source of sulfur dioxide (SO₂) and a fluoride source.

A copper-free Sandmeyer-type fluorosulfonylation has been developed using sodium metabisulfite (Na₂S₂O₅) as a convenient source of sulfur dioxide and Selectfluor as the fluorinating agent. organic-chemistry.orgmdpi.com This reaction transforms aryldiazonium salts into sulfonyl fluorides and demonstrates broad functional group tolerance. organic-chemistry.org The process is effective for aryldiazonium tetrafluoroborates with both electron-donating and electron-withdrawing groups, providing good yields. mdpi.com

Alternatively, a copper-catalyzed approach offers a general and practical route to arenesulfonyl fluorides. acs.org This method utilizes the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as the SO₂ source in conjunction with potassium bifluoride (KHF₂) as the fluoride source, eliminating the need for an external oxidant. acs.org The electronic properties of the substituents on the arenediazonium salt can influence the reaction's mechanistic pathway. acs.org A proposed mechanism involves the reduction of a Cu(I) species, which generates an aryl radical that is then trapped by SO₂ to form an arylsulfonyl radical. mdpi.com

Photocatalysis presents a milder alternative for this conversion. nih.gov In this approach, a photocatalyst such as [Ru(bpy)₃]²⁺ is excited by visible light and induces the formation of an aryl radical from the diazonium salt. nih.gov This radical subsequently reacts with an SO₂ source like DABSO and a fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the final sulfonyl fluoride product. nih.gov

Table 1: Comparison of Fluorosulfonylation Methods for Aryldiazonium Salts

MethodSO₂ SourceFluoride SourceCatalyst / ConditionsKey Features
Copper-Free Sodium Metabisulfite (Na₂S₂O₅)SelectfluorMeOH, 70 °CBroad functional group tolerance; applicable to sensitive substrates. mdpi.com
Copper-Catalyzed DABSOKHF₂Copper(I)Practical method without additional oxidants; mechanism is substrate-dependent. acs.org
Photocatalytic DABSONFSI[Ru(bpy)₃]Cl₂, Visible LightMild conditions; proceeds via a radical pathway. nih.gov
One-Pot Synthesis from Aromatic Amines via In Situ Diazotization

To streamline the synthesis of aryl sulfonyl fluorides, one-pot procedures starting directly from aromatic amines have been established. These methods circumvent the need to isolate the often unstable diazonium salt intermediates by generating them in situ.

A one-pot, copper-free, three-component reaction has been reported for the direct conversion of aromatic amines to arenesulfonyl fluorides. researchgate.net This Sandmeyer-type reaction uses an aromatic amine, potassium metabisulfite (K₂S₂O₅) as the SO₂ surrogate, and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net The in situ diazotization of the amine followed by fluorosulfonylation proceeds under mild, transition-metal-free conditions and shows good tolerance for various functional groups. organic-chemistry.orgresearchgate.net This approach has been successfully applied to gram-scale synthesis and the late-stage fluorosulfonylation of complex molecules. organic-chemistry.orgresearchgate.net This methodology is directly applicable for the synthesis of this compound, starting from 2-aminobenzothiazole (B30445).

The practicality of these one-pot methods is highlighted by their broad substrate scope, accommodating a range of electronically and sterically diverse aromatic and heteroaromatic amines. researchgate.netresearchgate.net For instance, palladium-catalyzed one-pot methods have also been developed to convert aryl iodides and bromides to aryl sulfonyl fluorides using DABSO and an electrophilic fluorine source, further expanding the toolkit for accessing these valuable compounds. researchgate.netsemanticscholar.org

Table 2: Examples of One-Pot Synthesis of Aryl Sulfonyl Fluorides from Aryl Amines

Starting MaterialReagentsConditionsProduct
Aryl Aminet-BuONO, K₂S₂O₅, NFSIMeCN, 50 °CAryl Sulfonyl Fluoride
Aryl AmineNaNO₂, HBF₄; then DABSO, KHF₂, CuBrMeCN/H₂O, 0 °C to rtAryl Sulfonyl Fluoride
Aryl Bromide(Pd-catalyst), DABSO; then NFSIDioxane, 100 °CAryl Sulfonyl Fluoride

Diversity-Oriented Clicking (DOC) Strategies for Sulfonyl Fluoride Functionalized Heterocycles

Diversity-Oriented Clicking (DOC) is a powerful synthetic strategy for the rapid generation of diverse molecular libraries from a common starting material. bohrium.comresearchgate.net The approach merges the reliability of classic click chemistry with modern Sulfur(VI) Fluoride Exchange (SuFEx) technology to achieve "diversity with ease". bohrium.compnas.org

The core of the DOC strategy often revolves around highly reactive "hubs" or building blocks that can participate in multiple, selective click reactions. researchgate.netpnas.org A prime example of such a hub is the class of 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs). bohrium.compnas.org These SASF hubs are versatile connectors that can undergo a wide array of transformations, including cycloadditions and Michael additions, to assemble a variety of complex molecules. pnas.orgchemrxiv.org

Using SASFs, diverse libraries of SuFEx-compatible heterocyclic compounds have been synthesized in a minimal number of steps. bohrium.com Through stereoselective DOC reactions with various dipoles and dienes, a wide range of unique functional molecules can be produced, including those with pyrazole, isoxazole, and triazole cores. bohrium.com For example, a DOC strategy has been employed to synthesize 16 unprecedented sulfonyl fluoride-functionalized 2-aminothiazoles in good to excellent yields. chemrxiv.org This transformation is regioselective and tolerant of a broad range of functional groups. chemrxiv.org The resulting sulfonyl fluoride-containing heterocycles can be further diversified through late-stage SuFEx click chemistry, demonstrating the modularity of the DOC approach for creating libraries of functional structures for various applications, including drug discovery. bohrium.comchemrxiv.org

Table 3: Heterocyclic Cores Synthesized via DOC of SASF Hubs

Reaction TypeReactantResulting Heterocyclic Core
1,3-Dipolar Cycloaddition Azides1,2,3-Triazole
1,3-Dipolar Cycloaddition Nitrile OxidesIsoxazole
Huisgen Cycloaddition Thioureas2-Aminothiazole (B372263) chemrxiv.orgresearchgate.net
Diels-Alder Cycloaddition DienesCyclohexene Adducts
Michael Addition Amines, Triazoles, Carboxylatesβ-substituted Alkenyl Sulfonyl Fluorides researchgate.netpnas.org

Mechanistic Insights into Benzothiazole 2 Sulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Mechanism

SuFEx chemistry is characterized by the selective activation of the high oxidation state sulfur center, enabling exchange reactions with a variety of nucleophiles. nih.gov The process is known for its reliability and high yields under mild conditions. nih.gov

The core of the SuFEx mechanism involves the addition of a nucleophile to the electrophilic sulfur(VI) center of the sulfonyl fluoride. SuFEx reactions can connect the -SO2F group with various nucleophiles, including silyl (B83357) ethers, alcohols, and amines, to form diverse molecular connections. ccspublishing.org.cn While sulfonyl fluorides are generally stable, their reactivity can be triggered in specific activating environments. ccspublishing.org.cn For instance, catalysts such as a combination of calcium triflimide (Ca(NTf2)2) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can efficiently drive the exchange reaction with amines at room temperature. nih.gov The proposed mechanism involves the activation of the S(VI) fluoride by the catalyst, facilitating the subsequent nucleophilic attack. nih.gov

However, the structure of the sulfonyl fluoride itself plays a crucial role. In related systems, it has been postulated that the electron-rich nature of a 2-aminothiazole (B372263) ring can deactivate the electrophilic sulfur atom, making the S-F exchange more challenging than with other sulfonyl fluorides. chemrxiv.org This suggests that the benzothiazole (B30560) moiety in Benzothiazole-2-sulfonyl fluoride may similarly influence the electrophilicity of the sulfur center.

The utility of sulfonyl fluorides in SuFEx chemistry stems from the unique balance between the stability and reactivity of the sulfur-fluoride (S-F) bond. sigmaaldrich.commonash.edu The S-F bond is strong, conferring considerable stability compared to other sulfonyl halides; they are resistant to reduction and hydrolysis to some extent. mdpi.com This stability allows the -SO2F group to be carried through various synthetic steps without decomposition. ccspublishing.org.cn

Despite its stability, the S-F bond possesses a latent reactivity that can be unleashed under specific conditions for SuFEx reactions. nih.gov Research on model aryl sulfonyl fluorides indicates that both electronic and steric factors influence the stability of the S-F bond. nih.gov This delicate balance is critical for its function as a "clickable" handle in complex molecule synthesis. sigmaaldrich.comnih.gov

Table 1: Factors Influencing Aryl Sulfonyl Fluoride S-F Bond Stability

Factor Description Impact on Stability Source
Electronic Effects The electronic properties of substituents on the aryl ring can modulate the electrophilicity of the sulfur center. Electron-withdrawing groups can increase reactivity, while electron-donating groups may decrease it. nih.gov nih.gov

| Steric Hindrance | Bulky groups positioned near the sulfonyl fluoride moiety can shield the sulfur atom from nucleophilic attack. | 2,4,6-trisubstituted aryl sulfonyl fluorides have demonstrated the highest in vitro metabolic stability, indicating steric protection enhances stability. nih.gov | nih.gov |

A defining feature of SuFEx chemistry, and by extension the reactions of this compound, is its broad functional group tolerance. nih.gov This allows for the synthesis and modification of complex molecules in the late stages of a synthetic route. SuFEx reactions have been shown to be compatible with a wide array of functionalities, which remain intact during the S-F exchange. nih.gov This orthogonality is a significant advantage, eliminating the need for extensive protecting group strategies that are common in other synthetic methodologies. nih.govccspublishing.org.cn

Table 2: Examples of Functional Groups Tolerated in SuFEx Reactions

Functional Group Category Specific Examples Source
Protecting Groups Boc, Acetal nih.gov
Halides Chloro, Bromo nih.gov
Alkynes Terminal and Internal Alkynes nih.gov
Amides Primary Amides nih.gov
Heterocycles Various heterocyclic motifs nih.gov

| Alcohols | Aliphatic hydroxyl groups | nih.gov |

In the mechanistic pathway of reactions involving sulfonyl fluorides, the formation of a hypervalent sulfur intermediate is often proposed. For the reaction of 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) with thioureas to form 2-aminothiazoles, a concerted mechanism proceeding through a hypervalent sulfurane intermediate has been suggested based on previous literature. chemrxiv.org This type of intermediate involves the sulfur atom temporarily exceeding its normal octet of electrons as the new bond from the nucleophile forms and before the fluoride ion is expelled. While this specific proposal was for a different transformation, it provides a plausible mechanistic model for nucleophilic substitution at the sulfur center of thiazole-containing sulfonyl fluorides like this compound.

Factors Influencing Reaction Pathways

Beyond the core mechanism, other factors can direct the outcome of reactions involving sulfonyl fluorides, including stereoselectivity.

While many SuFEx reactions involve the simple substitution of fluoride with a nucleophile, certain reaction types can create stereocenters. In Michael-type addition reactions involving 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs, nucleophiles such as secondary amines and carboxylates undergo conjugate addition to yield single products with high purity and yield. nih.gov In these specific cases, the reaction produces a single stereoisomer, with the stereoselectivity being determined by the nature of the attacking nucleophile. nih.gov This demonstrates that under specific circumstances, the reaction pathway of a sulfonyl fluoride hub can be controlled to achieve stereoselective outcomes.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Calcium triflimide
1,4-diazabicyclo[2.2.2]octane (DABCO)
2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs)
Thiourea

Chemoselectivity and Regioselectivity Considerations

The reactivity of this compound and related structures can be highly selective, a critical aspect for its application in complex molecular synthesis.

In the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles, the reaction proceeds with perfect regioselectivity. The proposed mechanism involves a series of steps including a 1,4-Michael addition, an intramolecular cycloaddition to form a hypervalent sulfurane intermediate, followed by ring opening and subsequent deprotonation and release of a cyanamide (B42294) byproduct to yield the final, single regioisomer of the desired thiazole (B1198619). chemrxiv.org This high degree of regiocontrol is crucial for the reliable construction of specifically substituted thiazole-containing molecules.

Furthermore, the functionalization of the benzothiazole core itself can be directed with high regioselectivity. For instance, the C2 position of benzothiazoles can be regioselectively functionalized with triphenylphosphine (B44618) to create thiazol-2-yl-triphenylphosphonium salts. These intermediates then react with a variety of nucleophiles at the C2 position. researchgate.net Similarly, direct C-H functionalization of the benzenoid ring of 2,1,3-benzothiadiazole, a related heterocyclic system, can be achieved with high regioselectivity using iridium catalysis for borylation, allowing for subsequent functionalization at specific positions. nih.gov

Catalytic Effects and Ligand Design (e.g., Bifluoride Ion Catalysis)

The reactivity of sulfonyl fluorides, including this compound, can be significantly enhanced and controlled through catalysis. A prime example is the use of bifluoride ions ([FHF]⁻) in SuFEx reactions.

Bifluoride salts have been identified as highly effective catalysts for the SuFEx reaction between aryl silyl ethers and sulfonyl fluorides. polympart.comnih.gov They are considerably more active than traditional organosuperbases, allowing for significantly lower catalyst loadings (as low as 0.05 mol%). polympart.comnih.gov This is particularly advantageous as it simplifies purification and reduces costs. The acidic nature of the bifluoride ion also broadens the substrate scope of the SuFEx reaction to include functionalities that would be incompatible with strong bases. polympart.comnih.gov

A proposed mechanism for bifluoride-catalyzed trifluoromethylation of sulfonyl fluorides involves the activation of trifluoromethyltrimethylsilane (TMSCF₃) by the bifluoride ion in an anhydrous solvent like DMSO. chemrxiv.orgresearchgate.netnih.gov Density Functional Theory (DFT) calculations support a mechanism involving a five-coordinate sulfur intermediate, confirming the catalytic role of the bifluoride. chemrxiv.orgresearchgate.net This methodology has been successfully applied to the late-stage functionalization of bioactive molecules, including the preparation of a benzothiazole-derived bis(trifluoromethyl)sulfur oxyimine. chemrxiv.orgresearchgate.net

In the realm of metal catalysis, the design of ligands incorporating the benzothiazole scaffold is an active area of research. Palladium complexes featuring benzothiazole-based ligands have been synthesized and utilized in catalysis, demonstrating that the nature of the ligand can influence the catalytic activity. acs.org While not directly focused on the reactivity of this compound, these studies highlight the potential for designing specific catalyst systems to modulate its reactions.

Solvent Effects on Reaction Yields and Side Product Formation

The choice of solvent plays a critical role in directing the outcome of chemical reactions, influencing both yields and the formation of side products. In the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles, optimization of the solvent was key to achieving high yields. Initial attempts in tetrahydrofuran (B95107) (THF) at 80 °C resulted in a low yield (9%) of the desired intermediate. However, switching to more polar aprotic solvents like acetonitrile (B52724) (MeCN) or 1,4-dioxane (B91453) led to excellent yields (93% and 95%, respectively). chemrxiv.org This demonstrates a strong dependence of the reaction efficiency on the solvent environment.

The formation of byproducts can also be influenced by the solvent. For example, in the palladium-catalyzed synthesis of 2-substituted benzothiazoles, the formation of a dehalogenated byproduct was observed in some cases, and the extent of this side reaction could potentially be modulated by the solvent system. acs.org While specific studies detailing the effect of a wide range of solvents on the reactions of this compound are not extensively documented, the principles observed in related systems underscore the importance of solvent screening in optimizing reaction conditions.

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of a reaction is fundamental to controlling its rate and outcome.

Activation Parameters and Rate Constants in Cycloadditions

However, related studies provide insights into the kinetic profiles of similar reactions. For instance, detailed mechanistic studies, including reaction progress kinetic analysis (RPKA) and DFT calculations, have been conducted on the palladium(II)-catalyzed cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides. chemrxiv.org These studies revealed that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type C–SO₂F oxidative addition. chemrxiv.org

Furthermore, the [3+2] cycloaddition of vinyl sulfonyl fluorides with azomethine ylides has been described, yielding pyrrolidine-3-sulfonyl fluorides. researchgate.net While specific kinetic parameters were not reported, the reaction conditions and yields provide a qualitative understanding of the reaction's feasibility. Photocatalytic [2+2] cycloaddition reactions between pyridones or isoquinolones and ethenesulfonyl fluoride have also been achieved, expanding the scope of cycloadditions involving sulfonyl fluorides. nih.gov

Although direct kinetic data for this compound in cycloadditions is sparse, the methodologies used in these related studies, such as RPKA and computational modeling, provide a clear pathway for future investigations to determine these crucial parameters.

Applications in Synthetic Organic Chemistry

Building Block for Complex Molecular Architectures

As a foundational reagent, Benzothiazole-2-sulfonyl fluoride (B91410) provides a reliable scaffold upon which intricate molecular designs can be assembled. Its benzothiazole (B30560) core can be further functionalized, and the sulfonyl fluoride group serves as a versatile handle for introducing new chemical bonds and functionalities.

One of the most direct applications of Benzothiazole-2-sulfonyl fluoride is in the synthesis of benzothiazole-2-sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion to form a stable S-N bond. theses.cz

This transformation is highly efficient and can be performed with a wide array of amines, including sterically and electronically diverse aromatic and aliphatic variants. nih.govtheballlab.com The outstanding stability of the sulfonyl fluoride starting material is a significant advantage over more reactive sulfonyl halides. theses.cz Recent advancements have shown that Lewis acids, such as calcium triflimide, can activate sulfonyl fluorides, enabling sulfonamide formation under mild conditions even with less reactive amines. nih.govtheballlab.com

Table 1: Representative Synthesis of Sulfonamide Derivatives
Starting MaterialAmine NucleophileResulting Product ClassSignificance
This compoundPrimary Aliphatic Amine (R-NH₂)N-Alkyl-benzothiazole-2-sulfonamideFormation of a key structural motif in various bioactive molecules. theses.cz
This compoundSecondary Aromatic Amine (Ar₂NH)N,N-Diaryl-benzothiazole-2-sulfonamideAccess to highly substituted and sterically hindered sulfonamides. nih.gov
This compoundAmino Acid EsterPeptidomimetic structuresIncorporation of the benzothiazole-sulfonamide scaffold into peptide-based structures. mdpi.com

The sulfonyl fluoride group can also react with carbon-based nucleophiles to form sulfones, which are another class of compounds with significant applications in materials science and medicinal chemistry. Aryl sulfonyl fluorides have been shown to react with various nucleophiles to produce the corresponding sulfones in excellent yields. mdpi.com This reaction typically involves organometallic reagents, such as Grignard reagents (R-MgBr), where the carbanionic portion attacks the sulfur center, leading to the formation of a C-S bond and displacement of the fluoride. The resulting benzothiazolyl sulfones are themselves valuable synthetic intermediates, for instance in olefination reactions. theses.cz

This compound serves as a key starting material for creating more elaborate heterocyclic systems. The benzothiazole unit itself is a heterocycle, and by using the sulfonyl fluoride as a reactive handle, chemists can engage it in reactions that build additional rings. For example, derivatives of benzothiazole are used in the synthesis of complex structures like dendrimers and chemosensors. nih.gov

A powerful modern strategy involves using sulfonyl fluoride-containing building blocks in cycloaddition reactions. For instance, the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles has been demonstrated using related alkynyl sulfonyl fluorides. chemrxiv.org This approach showcases how a sulfonyl fluoride hub can be used to construct new heterocyclic rings, a principle applicable to this compound for accessing novel, densely functionalized molecules. chemrxiv.org The synthesis of various 2-substituted benzothiazoles from different precursors highlights the modularity of building upon this core structure. nih.govorganic-chemistry.orgfrontiersin.orgnih.gov

Role in Modular and Combinatorial Synthesis

The predictable reactivity and stability of this compound make it an ideal reagent for modular and combinatorial synthesis, where speed, efficiency, and diversity are paramount.

Combinatorial chemistry aims to rapidly generate large numbers of related but structurally distinct molecules, known as a chemical library, for high-throughput screening. The robust nature of the S-F bond in this compound allows it to be carried through multiple synthetic steps before its final, selective reaction. mdpi.com This "late-stage functionalization" is highly desirable.

By reacting a common core, like this compound, with a diverse set of reactants (e.g., a collection of different amines to create a sulfonamide library), a large library of unique benzothiazole-containing compounds can be synthesized efficiently. nih.govresearchgate.net This modular approach, combining a constant building block (the benzothiazole sulfonyl fluoride) with variable building blocks (the nucleophiles), is a cornerstone of modern drug discovery.

Table 2: Illustrative Scheme for Chemical Library Generation
Core Building BlockVariable Reactant PoolReaction TypeResulting Library
This compoundPool of 100 different aminesSulfonamide formationLibrary of 100 unique benzothiazole sulfonamides
Pool of 50 different phenolsSulfonate ester formation (via SuFEx)Library of 50 unique benzothiazole sulfonate esters

A cutting-edge synthetic paradigm known as Diversity-Oriented Clicking (DOC) utilizes highly reactive yet stable hubs to rapidly assemble complex molecules from simple starting materials. nih.govpnas.orgnih.gov Within this strategy, certain reagents have been described as "molecular spring-loaded connectors" due to their latent reactivity that can be released under specific conditions to "click" together different molecular fragments. chemrxiv.org

The archetypal examples of these connectors are 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), where the electron-poor alkyne and the sulfonyl fluoride group provide multiple sites for selective transformations like cycloadditions and Michael additions. chemrxiv.org This allows for the divergent synthesis of a wide array of molecular scaffolds from a single hub. nih.govresearchgate.net

While this compound is an aryl, not an alkynyl, sulfonyl fluoride, it functions under the same broader principle as a stable, connective hub for DOC and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The SuFEx reaction, a powerful click chemistry transformation, enables the formation of S-N or S-O bonds from a sulfonyl fluoride. chemrxiv.org this compound is a "SuFExable" hub, meaning its sulfonyl fluoride group can be selectively and efficiently exchanged with various nucleophiles (like amines, phenols, etc.) in a modular fashion. chemrxiv.orgpnas.org This allows it to serve as a versatile connector, linking the benzothiazole core to a diverse range of other chemical moieties, thereby facilitating the rapid generation of molecular complexity central to the DOC philosophy. nih.govresearchgate.net

Advanced Functionalization

Advanced functionalization strategies are pivotal in modern drug discovery and materials science, enabling the precise modification of complex molecules. While sulfonyl fluorides are recognized as versatile functional groups, the specific role of this compound in these advanced transformations remains largely unexplored in published research.

Late-Stage Trifluoromethylation of Sulfonyl Fluorides

The introduction of a trifluoromethyl (CF3) group in the late stages of a synthetic sequence can significantly enhance the pharmacological properties of a molecule. d-nb.infonih.govnih.gov While methods for the trifluoromethylation of aryl compounds are of great interest, direct examples of late-stage trifluoromethylation specifically involving this compound are not readily found in the literature. General strategies for the trifluoromethylation of arenes often involve pre-functionalized starting materials or directing groups to achieve regioselectivity. d-nb.infonih.gov

Generation of β-Keto Sulfonyl Fluorides

β-Keto sulfonyl fluorides are valuable synthetic intermediates. researchgate.netnih.govresearchgate.netnih.gov Various methods for their synthesis have been developed, including the electrochemical radical fluorosulfonylation of vinyl triflates using fluorosulfonyl chloride (FSO2Cl) as the radical source. nih.gov Another approach involves the reaction of ynones and vinyl ketones with sodium sulfinates. nih.gov However, the literature does not currently describe a method for the generation of β-keto sulfonyl fluorides that specifically employs this compound as a starting material or reagent.

Carbon-Sulfur Bond Formations

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis. nih.govacs.org While sulfonyl fluorides can participate in reactions that result in C-S bond formation, specific examples detailing the use of this compound for this purpose are not prevalent in the scientific literature. General methods for C-S bond formation often involve the reaction of sulfur nucleophiles with electrophilic carbon sources. acs.org

Nitrogen-Sulfur Bond Formations

The construction of nitrogen-sulfur (N-S) bonds is crucial for the synthesis of various biologically active compounds and materials. rsc.org Cross-dehydrogenative coupling reactions between thiols and N-H containing compounds represent one strategy for forming N-S bonds. rsc.org However, the application of this compound as a reagent in such transformations has not been specifically reported.

Carbon-Nitrogen Bond Formations

Carbon-nitrogen (C-N) bond formation is one of the most important reactions in organic chemistry, given the prevalence of nitrogen in pharmaceuticals and natural products. mdpi.comnih.govresearchgate.netacs.orgnptel.ac.in Numerous methods exist for creating C-N bonds, including the amination of 2-aryl benzothiazoles. nih.govacs.org These reactions, however, typically involve modification of the benzothiazole ring itself rather than utilizing this compound as a reagent for C-N bond formation with other substrates.

Orthogonal Reactivity in Multi-Step Syntheses

The concept of orthogonal reactivity is critical in complex, multi-step syntheses, allowing for the selective modification of one functional group in the presence of others. While sulfonyl fluorides are known for their unique reactivity profile, which can be exploited for orthogonal transformations, there are no specific, detailed research findings in the available literature that demonstrate the orthogonal reactivity of this compound in the context of multi-step synthetic sequences.

Green Chemistry Considerations in Synthesis Development

A significant advancement in the green synthesis of sulfonyl fluorides involves the conversion of readily available thiols and disulfides. osaka-u.ac.jp Researchers at Osaka University have pioneered a method that uses a combination of a reactive chlorine species (commercialized as SHC5®) and potassium fluoride (KF) to synthesize a wide range of sulfonyl fluorides, including those with heterocyclic structures. eurekalert.orgsciencedaily.comasiaresearchnews.com This process is environmentally benign as it only produces non-toxic sodium and potassium salts as by-products, representing a major improvement in atom economy and waste reduction. eurekalert.orgsciencedaily.com The simplicity and scalability of this protocol make it a promising candidate for the industrial production of compounds like this compound, starting from 2-mercaptobenzothiazole (B37678). osaka-u.ac.jpasiaresearchnews.com

Another key area of green chemistry development is the replacement of volatile organic solvents with water. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. digitellinc.com However, its use in nucleophilic fluorination has been challenging because water can deactivate the fluoride nucleophile. digitellinc.com Recent studies have overcome this limitation by using surfactant-based catalytic systems that enable the efficient conversion of sulfonyl chlorides to sulfonyl fluorides in an aqueous medium, achieving high yields of up to 93%. digitellinc.com A simple and mild procedure using potassium fluoride in a water/acetone mixture has also been shown to be highly effective for this transformation, yielding a wide variety of sulfonyl fluorides. acs.org This approach could be directly applied to the synthesis of this compound from its corresponding sulfonyl chloride precursor, Benzothiazole-2-sulfonyl chloride.

These innovative, eco-friendly protocols represent a significant shift towards more sustainable chemical manufacturing. acs.org By focusing on safer reagents, minimizing hazardous by-products, and utilizing environmentally benign solvents, the synthesis of this compound can be achieved with a significantly lower environmental footprint.

Interactive Table 1: Comparison of Traditional vs. Green Fluorinating Agents

Feature Traditional Agents (e.g., KHF₂) Green Agents (e.g., KF) Key Advantage of Green Agent
Corrosiveness Highly corrosive to glassware acs.org Less corrosive Enhanced equipment lifespan and safety
Toxicity/Handling Toxic and difficult to handle eurekalert.org Safer, stable solid Reduced risk for personnel
By-products Can generate hazardous waste Often results in simple, non-toxic salts (e.g., KCl) osaka-u.ac.jp Minimized environmental impact

| Industrial Scalability | Challenging for large-scale production acs.org | More suitable for scalable and cost-effective production asiaresearchnews.com | Economic and logistical benefits |

Interactive Table 2: Overview of Green Synthesis Strategies for Sulfonyl Fluorides

Strategy Starting Material Key Reagents/Catalyst Solvent Primary Green Advantage
One-Pot Oxidation/Fluorination Thiols or Disulfides acs.org NaOCl·5H₂O (Green Oxidant), KF acs.org Acetic Acid/Water Utilizes stable starting materials and produces only non-toxic salts as by-products. sciencedaily.comacs.org
Halogen Exchange in Water Sulfonyl Chlorides digitellinc.com KF, Surfactant-based catalyst digitellinc.com Water digitellinc.com Eliminates the use of volatile organic solvents, using an environmentally benign medium. digitellinc.com

| Biphasic Halogen Exchange | Sulfonyl Chlorides acs.org | KF acs.org | Water/Acetone acs.org | Simple, mild procedure with high yields and straightforward product isolation. acs.org |

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Development of Chemical Probes

Chemical probes are indispensable tools for dissecting complex biological systems. Probes based on the sulfonyl fluoride (B91410) chemotype are particularly useful due to the unique reactivity of the S(VI)-F bond, which balances aqueous stability with the ability to covalently modify protein targets. rsc.orgnih.gov This functionality is often incorporated into molecules to investigate enzyme function, validate drug targets, and map protein-ligand interactions. rsc.orgresearchgate.net

The cornerstone of benzothiazole-2-sulfonyl fluoride's utility as a chemical probe is its capacity for covalent engagement. The sulfonyl fluoride group is an electrophile that can react with various nucleophilic amino acid side chains found in proteins. jenabioscience.com This interaction results in the formation of a highly stable covalent bond, such as a sulfonamide or sulfonate ester, effectively and permanently linking the probe to its target protein. rsc.orgucsf.edu

This covalent modification is a key advantage. Unlike probes that bind reversibly, covalent probes allow for more robust experimental designs, including the stringent washing of unbound material without loss of the probe-target complex. nih.gov Furthermore, sulfonyl fluorides exhibit greater thermodynamic stability and resistance to reduction compared to their more reactive sulfonyl chloride counterparts, making them more suitable for use in complex biological environments. rsc.orgnih.gov The sulfur(VI)-fluoride bond is generally stable but can be activated for nucleophilic exchange within the specific microenvironment of a protein binding pocket, a process known as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. acs.orgrsc.org

A primary application of covalent probes is the identification of the molecular targets of bioactive compounds, a critical step in drug discovery. nih.gov Chemical probes derived from scaffolds like this compound can be synthesized with an additional bioorthogonal handle, such as an alkyne or azide (B81097) group. nih.gov This "clickable" tag allows for the subsequent attachment of a reporter molecule, like biotin (B1667282) or a fluorophore, after the probe has covalently labeled its protein targets in a cell lysate or even in live cells. nih.gov The tagged proteins can then be enriched (e.g., using streptavidin beads for biotinylated proteins) and identified using mass spectrometry-based proteomics. nih.gov This chemical proteomics approach enables the unbiased, proteome-wide discovery of protein targets. nih.govnih.gov

These probes are also instrumental in target validation. For instance, an alkyne-tagged sulfonyl fluoride probe was designed to target the mRNA-decapping scavenger enzyme DcpS. nih.gov This probe enabled the efficient capture of DcpS from a complex proteome. nih.gov Crucially, it was used in competition experiments to quantify the intracellular target occupancy of other non-covalent inhibitors, confirming that they indeed engage DcpS within human cells. nih.gov This demonstrates the power of sulfonyl fluoride probes in validating the mechanism of action of potential therapeutics. nih.govresearchgate.net

By forming a permanent covalent bond at a specific location, sulfonyl fluoride probes act as molecular rulers, pinpointing the exact amino acid residues present within a protein's binding site. rsc.orgnih.gov Once a protein is labeled, it can be subjected to proteolytic digestion followed by mass spectrometry. This process identifies the exact peptide fragment containing the modification, and further analysis can reveal the specific amino acid that was targeted by the sulfonyl fluoride warhead. nih.govnih.gov

This information is invaluable for understanding the architecture of an enzyme's active site and the nature of substrate recognition. rsc.org For example, early studies used spin-labeled sulfonyl fluorides to probe the active sites of proteases like chymotrypsin. nih.gov More recent work has focused on the rational design of sulfonyl fluoride probes to target specific, less common residues like tyrosine, providing high-resolution information about the binding pocket's topology. nih.govpnas.org This detailed structural insight is crucial for structure-based drug design, enabling the optimization of inhibitors with improved potency and selectivity. pnas.org

Strategies for Covalent Inhibitor Development

The development of targeted covalent inhibitors (TCIs) is a major strategy in modern drug discovery, offering distinct advantages over traditional reversible inhibitors. The sulfonyl fluoride electrophile is an increasingly important warhead in the design of these TCIs. rsc.orgpnas.org

Irreversible covalent inhibitors function by forming a permanent bond with their target, leading to its complete and lasting inactivation. This mechanism can provide significant pharmacological benefits, including enhanced potency and a prolonged duration of action, as the biological effect persists even after the unbound drug has been cleared from circulation. nih.govnih.gov

The sulfonyl fluoride moiety is an effective electrophile for this purpose. When a molecule like this compound binds to its target, the sulfonyl fluoride group is positioned to react with a nearby nucleophile. The resulting sulfonylation of the enzyme is typically irreversible. nih.govpnas.org For example, studies on fatty acid amide hydrolase (FAAH) using sulfonyl fluoride-based inhibitors demonstrated this irreversible mechanism through rapid dilution assays and mass spectrometry, which confirmed the formation of a stable, covalent enzyme-inhibitor complex. nih.gov This strategy has been successfully applied to develop potent inhibitors for various targets, including kinases and proteases. nih.govnih.gov

A key advantage of the sulfonyl fluoride warhead is its ability to target a broader range of nucleophilic amino acids beyond cysteine, which is the most common target for traditional covalent inhibitors. rsc.orgnih.gov This versatility significantly expands the "druggable" proteome, allowing for the development of covalent inhibitors for proteins that lack an accessible cysteine residue in their binding sites. nih.govnih.gov The specific residue targeted is often determined by its intrinsic nucleophilicity and its precise positioning within the binding pocket, a concept known as "context-specific" reactivity. rsc.orgnih.gov

The following nucleophilic residues have been shown to be targets for sulfonyl fluoride probes and inhibitors:

Histidine: The imidazole (B134444) side chain of histidine can be targeted by sulfonyl fluorides. rsc.orgnih.gov While the resulting adducts can sometimes be less stable than those formed with other residues, successful covalent engagement has been achieved. nih.gov For example, a sulfonyl fluoride probe was developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org This demonstrates the feasibility of targeting histidine for covalent modulator development. rsc.orgrsc.org

Lysine (B10760008): The ε-amino group of lysine is a common target for sulfonyl fluorides. ucsf.edu The reaction forms a very stable sulfonamide bond. researchgate.net A classic example is 5′-fluorosulfonylbenzoyl 5′-adenosine (FSBA), an ATP analog that was used extensively to probe ATP-binding sites in kinases, where it covalently modifies a conserved lysine residue. rsc.org More recently, chemoproteomic strategies have been used to map thousands of reactive lysines across the proteome, highlighting their potential as targets for covalent inhibitors. ucsf.edu

Serine: Serine is a well-established target, particularly the catalytic serine found in serine proteases and hydrolases. rsc.org Phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic, widely used serine protease inhibitors that function by sulfonylating the active site serine. rsc.org The strategy has also been applied to other enzyme classes, with probes like palmityl sulfonyl fluoride being used to modify active site serines in enzymes like palmitoyl-protein thioesterase 1 (PPT1) and outer membrane phospholipase A (OMPLA). rsc.orgnih.gov

Threonine: Threonine, which possesses a secondary hydroxyl group, can also be targeted, although it is generally less reactive than serine. rsc.orgnih.gov The mechanism is similar to that of serine, involving O-sulfonylation. The reactivity is highly dependent on the protein microenvironment, which can enhance the nucleophilicity of the threonine hydroxyl group. rsc.org

Tyrosine: The hydroxyl group of tyrosine has emerged as a rational target for sulfonyl fluoride-based inhibitors. acs.orgnih.gov While tyrosine is generally less nucleophilic than other residues, its reactivity can be enhanced by a proximal basic residue in a binding pocket that facilitates deprotonation. rsc.org Structure-based design has led to the creation of sulfonyl fluoride inhibitors that selectively modify specific tyrosine residues in the active site of enzymes like the mRNA-decapping scavenger DcpS, showcasing the potential for highly targeted inhibitor design. nih.govnih.gov

Cysteine: While cysteine is the most intrinsically reactive amino acid, its adduct with sulfonyl fluorides (a thiosulfonate ester) is often unstable under physiological conditions and can be reversible. acs.orgresearchgate.net Therefore, sulfonyl fluorides are generally not considered the optimal choice for achieving stable, irreversible inhibition via cysteine targeting, for which other electrophiles like acrylamides are preferred. rsc.orgnih.gov

Interactive Table: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids

Amino Acid Nucleophilic Group Resulting Covalent Bond Stability of Adduct Representative Research Example Citations
Histidine Imidazole Ring Sulfonamide Moderately Stable / Labile Covalent modification of a histidine in the sensor loop of Cereblon (CRBN). nih.govrsc.orgnih.govrsc.org
Lysine ε-Amino Group Sulfonamide Stable Targeting of conserved lysine residues in kinase ATP-binding sites with FSBA. rsc.orgucsf.eduresearchgate.net
Serine Hydroxyl Group Sulfonate Ester Stable Inhibition of serine proteases (e.g., chymotrypsin) by PMSF and AEBSF. rsc.orgnih.govacs.org
Threonine Hydroxyl Group Sulfonate Ester Stable Modification observed in proteasome inhibitors, often context-dependent. rsc.orgnih.gov
Tyrosine Phenolic Hydroxyl Group Sulfonate Ester Stable Rational targeting of specific tyrosine residues in the DcpS enzyme active site. rsc.orgacs.orgnih.govpnas.org
Cysteine Thiol Group Thiosulfonate Ester Unstable / Labile Generally considered less suitable for stable covalent inhibition compared to other warheads. acs.orgnih.govresearchgate.net

Enabling Tools for Proteomics and Protein Engineering

As an electrophilic probe, this compound and its derivatives can form stable, covalent bonds with nucleophilic amino acid residues on proteins. This capability has been harnessed to create sophisticated tools for interrogating protein structure and function.

Covalent labeling with sulfonyl fluoride-based probes is a powerful strategy for identifying and mapping the functional sites of proteins. The sulfonyl fluoride group can react with a range of nucleophilic residues, including lysine, tyrosine, serine, histidine, cysteine, and threonine. researchgate.net By designing molecules that pair the this compound warhead with a protein-specific affinity element, researchers can direct the covalent reaction to a particular binding pocket.

Once the protein is labeled, analytical techniques such as mass spectrometry can be used to pinpoint the exact site of modification. This information provides direct evidence of which residues are present within a binding site and are accessible for interaction, thereby helping to elucidate the three-dimensional structure and functional landscape of the protein target. For instance, studies on the interaction between benzothiazole (B30560) derivatives and the model protein lysozyme (B549824) have provided insights into the specific binding modes, highlighting the role of aromatic and hydrophobic interactions involving amino acid residues like tryptophan. researchgate.net This approach of using small molecule probes is fundamental to understanding protein architecture and guiding further engineering or drug design efforts.

Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets, often characterized by large, flat interaction surfaces. Covalent inhibitors based on the sulfonyl fluoride scaffold have proven to be effective tools for studying and disrupting these interactions.

Researchers have successfully incorporated aryl-sulfonyl fluorides into peptide-based ligands to create potent and selective covalent antagonists of PPIs. researchgate.netchemrxiv.org A notable example involves targeting the X-linked Inhibitor of Apoptosis Protein (XIAP), where a benzamide-sulfonyl fluoride warhead was used to covalently modify a key lysine (Lys311) residue in the BIR3 domain. pharmacyjournal.inresearchgate.net These covalent probes demonstrate that with proper design, aryl-sulfonyl fluorides can possess a suitable balance of chemical stability and reactivity to be effective in cellular environments. researchgate.netchemrxiv.org

The effectiveness of these agents can be quantified using biophysical methods like denaturation thermal shift assays. The covalent modification of a target protein by a ligand typically leads to a significant increase in its thermal stability (ΔTm).

CompoundTarget ProteinTarget ResidueObserved Thermal Shift (ΔTm)
Benzamide-sulfonyl fluoride peptideXIAP BIR3 DomainLysine> 20 °C
Benzyl-sulfonyl fluoride peptideXIAP BIR3 DomainLysine> 20 °C
Aryl-fluoro sulfate (B86663) peptideXIAP BIR3 DomainLysine> 20 °C
Benzamide-sulfonyl fluoride peptideXIAP BIR3 (Lys311Tyr Mutant)Tyrosine~27 °C

This table presents thermal shift data for different sulfonyl fluoride-containing peptide agents when incubated with the XIAP BIR3 domain or its mutant. The significant increase in denaturation temperature (ΔTm) indicates the formation of a stable, covalent adduct between the agent and the target protein. Data sourced from studies on covalent PPI antagonists. researchgate.netpharmacyjournal.in

These studies not only validate specific PPIs as druggable but also provide a framework for developing new covalent therapeutics that can achieve high potency and selectivity by targeting surface amino acids. pharmacyjournal.inresearchgate.net

Advancements in Medicinal Chemistry Design

The benzothiazole scaffold is a well-established pharmacophore present in numerous approved drugs. nih.gov The addition of the sulfonyl fluoride group creates a reactive handle that expands its utility, enabling its integration into modern drug discovery pipelines and the development of next-generation therapeutic modalities.

This compound serves as a versatile building block in drug discovery. nih.gov Its derivatives are synthesized and evaluated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net The integration into discovery pipelines is facilitated by synthetic strategies that allow for the diversification of the benzothiazole core. For example, "Diversity Oriented Clicking" strategies have been developed to synthesize libraries of sulfonyl fluoride-functionalized aminothiazoles, which can be rapidly screened for biological activity. pharmacyjournal.in

The role of these compounds extends beyond being therapeutic candidates themselves; they are also crucial as chemical probes. By creating covalent probes, medicinal chemists can validate drug targets, assess target engagement in cells, and understand structure-activity relationships with greater precision. The benzothiazole scaffold's proven drug-like properties make it an attractive foundation for designing such high-quality chemical tools.

The development of novel bioactive molecules often involves the chemical modification of a core scaffold to enhance potency, selectivity, or metabolic stability. While the specific class of benzothiazole-derived bis(trifluoromethyl)sulfur oxyimines is not widely reported in the surveyed literature, the synthesis of bis(trifluoromethyl)sulfur oxyimines from other starting materials like iminosulfur oxydifluorides is an established chemical transformation. nih.gov

However, the benzothiazole sulfonyl fluoride core has been successfully elaborated into numerous other classes of bioactive molecules. Research has demonstrated the synthesis and antibacterial activity of various benzothiazole sulphonamides. researchgate.netresearchgate.net These compounds are typically synthesized by condensing substituted 2-aminobenzothiazoles with sulfonyl chlorides, yielding derivatives with promising biological profiles. researchgate.net Other work has focused on creating sulfonyl fluoride-functionalized 2-aminothiazoles, which have yielded lead compounds with antibacterial activity against MRSA and potent inhibitors of human neutrophil elastase. pharmacyjournal.in These examples underscore the value of the benzothiazole sulfonyl fluoride moiety as a starting point for generating structurally diverse and biologically active small molecules.

Core ScaffoldDerived Bioactive ClassReported Biological Activity
6-Fluoro-benzothiazoleBenzothiazole SulphonamidesAntibacterial
Alkynyl-Sulfonyl FluorideSulfonyl Fluoride-Functionalized 2-AminothiazolesAntibacterial (MRSA), Enzyme Inhibition (hNE)
BenzothiazoleBenzothiazolecarbohydrazide–sulfonate conjugatesAnticancer (Tubulin Polymerization Inhibition)

This table summarizes examples of bioactive molecular classes derived from or related to the benzothiazole sulfonyl fluoride scaffold and their associated biological activities. researchgate.netresearchgate.net

Targeted protein degradation, using technologies like molecular glues and Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in pharmacology. These modalities co-opt the cell's own protein disposal machinery (the ubiquitin-proteasome system) to eliminate disease-causing proteins. The rational design of these degraders often requires a deep understanding of the interaction between a ligand, a target protein, and an E3 ubiquitin ligase.

Sulfonyl fluorides have become instrumental in this field as chemical probes for E3 ligases. Notably, sulfonyl fluoride-containing molecules have been developed to covalently target a key histidine residue in the sensor loop of cereblon (CRBN), a critical substrate receptor for the CRL4 E3 ligase complex that is often hijacked by molecular glues. By creating potent and selective covalent probes for CRBN, such as isoindoline-based sulfonyl fluorides, researchers can map the binding site and develop structure-activity relationships. This knowledge is then used to rationally design novel molecular glues or the E3-ligase-binding handles for PROTACs. While PROTACs are bifunctional molecules that link a target binder to an E3 ligase binder, molecular glues are smaller molecules that induce a new interaction between the E3 ligase and a target protein. The ability of the this compound scaffold to act as a covalent warhead makes it a highly valuable component in the toolkit for designing these innovative therapeutics.

Potential as 18F-Labeled Biomarkers

The benzothiazole scaffold is a significant structure in medicinal chemistry, forming the core of various therapeutic agents. jchemrev.comjchemrev.com In the realm of chemical biology and diagnostic imaging, derivatives of this scaffold are of particular interest for the development of biomarkers for Positron Emission Tomography (PET). PET is a powerful noninvasive molecular imaging technique that allows for the quantitative evaluation of biological processes in vivo, such as the burden of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov

The use of the fluorine-18 (B77423) (¹⁸F) radioisotope is highly advantageous for PET tracer development due to its half-life of approximately 110 minutes, which is long enough for complex radiosynthesis, purification, and imaging procedures, unlike the shorter-lived carbon-11 (B1219553) (t½ ≈ 20 min). nih.govnih.gov Consequently, significant research has focused on developing ¹⁸F-labeled benzothiazole derivatives as potential biomarkers for neurodegenerative diseases.

Research Findings on ¹⁸F-Labeled Benzothiazole Derivatives

Several ¹⁸F-labeled compounds based on the benzothiazole structure have been synthesized and evaluated for their potential to image Aβ plaques.

2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole: This compound was developed as an ¹⁸F-labeled analogue of the well-known amyloid imaging agent, Pittsburgh Compound-B (PIB). nih.gov The synthesis involves a direct aromatic nucleophilic substitution of a nitro-precursor with [¹⁸F]fluoride, achieving a radiochemical yield of 38%. nih.gov In vitro studies using human Alzheimer's disease (AD) brain homogenates showed a high binding affinity for amyloid plaques. nih.gov

PropertyValueSource
Binding Affinity (Ki) 9.0 nM nih.gov
Radiochemical Yield 38% nih.gov
Brain Uptake (2 min p.i.) 3.20 %ID/g nih.gov
Brain Uptake (60 min p.i.) 0.21 %ID/g nih.gov

[¹⁸F]FBTA (2-[4'-(2-fluoroethyl)aminophenyl]-6-hydroxybenzothiazole): [¹⁸F]FBTA is another derivative of the PIB structure, where a [¹⁸F]fluoroethyl group replaces the [¹¹C]methyl group. meduniwien.ac.at The radiosynthesis involves a nucleophilic substitution of a tosylethyl precursor, resulting in an average radiochemical yield of 21%. meduniwien.ac.at This tracer demonstrated high binding efficiency to both Aβ1-40 and Aβ1-42 fibrils in vitro. meduniwien.ac.at Autoradiography on postmortem human AD brain tissue confirmed intense and specific binding to cortical Aβ plaques. meduniwien.ac.at MicroPET imaging studies in wild-type mice showed sufficient brain uptake, establishing [¹⁸F]FBTA as a promising candidate for human amyloid imaging. meduniwien.ac.at

PropertyValueSource
Radiochemical Yield 21 ± 5% meduniwien.ac.at
Specific Activity 93 GBq/µmol meduniwien.ac.at
Binding Inhibition (Aβ1-40) 93 ± 1% meduniwien.ac.at
Binding Inhibition (Aβ1-42) 83 ± 1% meduniwien.ac.at

[¹⁸F]-labeled Imidazo[2,1-b]benzothiazole (B1198073) ([¹⁸F]8): Researchers have also explored fused heterocyclic systems like imidazo[2,1-b]benzothiazole for Aβ plaque imaging. nih.gov A specific tracer, designated [¹⁸F]8, was synthesized and evaluated, showing high affinity for Aβ aggregates. nih.gov This compound exhibited favorable brain uptake and clearance kinetics, along with high metabolic stability in the brain. nih.gov In studies using a transgenic mouse model of AD, [¹⁸F]8 allowed for high-contrast PET imaging of Aβ plaques, with its binding pattern correlating well with traditional immunohistochemistry staining. nih.gov These findings suggest that the imidazo[2,1-b]benzothiazole scaffold is a viable platform for developing next-generation PET tracers for AD. nih.gov

The Role of Sulfonyl Fluorides in ¹⁸F-Labeling

The sulfonyl fluoride functional group has gained prominence in chemical biology and medicinal chemistry. nih.govrsc.org Aryl sulfonyl fluorides are particularly notable for their unique reactivity and stability, which makes them attractive for developing chemical probes. claremont.edunih.gov The synthesis of ¹⁸F-labeled arenesulfonyl fluorides has been developed, presenting a valuable method for creating PET probes. nih.gov This approach allows for the incorporation of the ¹⁸F isotope into aromatic systems under relatively mild conditions, expanding the toolkit for designing novel biomarkers based on scaffolds that can be functionalized with a sulfonyl fluoride group. nih.gov

Computational Chemistry Approaches and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic and inorganic molecules due to its favorable balance of computational cost and accuracy. scirp.org DFT methods are employed to investigate the electronic structure, geometry, and spectroscopic properties of benzothiazole (B30560) derivatives, offering detailed information about electron distribution and chemical behavior. scirp.org Calculations are often performed using a specific functional, such as Becke's three-parameter exchange function with the Lee–Yang–Parr correlation functional (B3LYP), and a suitable basis set like 6-311G(d,p). mdpi.com

Before electronic properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process, known as structural optimization, involves finding the geometry that corresponds to the lowest energy on the potential energy surface. For molecules with rotatable bonds, like many benzothiazole derivatives, multiple stable conformations, or conformers, may exist.

DFT calculations are used to perform this optimization and subsequent conformational analysis. For example, a computational study on 2-(2-hydroxyphenyl)benzothiazole (B1206157) using the B3LYP/6-311++G(**) level of theory identified four possible stable conformers. nih.gov The optimized geometrical parameters obtained through these calculations often show excellent agreement with experimental data from techniques like X-ray crystallography. nih.gov This initial step is critical, as the molecular conformation can significantly influence its electronic properties and reactivity.

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure, which governs the molecule's reactivity. Key aspects of this analysis include the distribution of frontier molecular orbitals and the electrostatic potential across the molecular surface.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com These are often referred to as 'hard' molecules. scirp.org

A small HOMO-LUMO gap suggests the molecule is more reactive and kinetically less stable, as electrons can be promoted more easily. mdpi.com This facilitates charge transfer within the molecule. irjweb.com

Studies on various benzothiazole derivatives have shown that substituents on the benzothiazole ring system can significantly alter the HOMO-LUMO energy gap. mdpi.comresearchgate.net For instance, in one study on a series of benzothiazole derivatives, the calculated ΔE values ranged from 4.46 eV to 4.73 eV, with different substituents modulating the compound's stability. mdpi.com

Table 1: Calculated Quantum Chemical Properties of Benzothiazole Derivatives This table presents data for various benzothiazole derivatives to illustrate the concepts of FMO theory. The values are not specific to benzothiazole-2-sulfonyl fluoride (B91410) but are representative for this class of compounds.

Compound (Substituent)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Benzothiazole Derivative 1-6.2967-1.80964.4871 irjweb.com
Benzothiazole Derivative 2--4.46 mdpi.com
Benzothiazole Derivative 3--4.73 mdpi.com
2-SCH3_BTH--0.1841 scirp.org
2-OH_BTH--0.2058 scirp.org

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to pinpoint its reactive sites. scirp.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. nih.gov

Blue regions indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. nih.gov

Green regions represent areas of neutral or near-zero potential.

In aromatic sulfonyl fluorides, MEP maps reveal distinct electronic features. The sulfonyl oxygens are typically surrounded by regions of high negative potential (red), while the sulfur atom itself is part of a region of positive potential (blue), highlighting it as an electrophilic center. nih.gov The aromatic rings exhibit a more complex potential landscape influenced by the various substituents. These maps are instrumental in explaining intermolecular interactions and crystal packing phenomena. nih.gov

For sulfur(VI) fluoride electrophiles, DFT calculations have demonstrated a direct correlation between the LUMO energy and reactivity, such as the rate of aqueous hydrolysis. nih.gov A lower LUMO energy corresponds to a more electrophilic sulfur center and a more reactive compound. nih.gov Plotting the LUMO's spatial distribution (a LUMO map) would visually confirm that the orbital is primarily localized on the sulfur atom of the sulfonyl fluoride group, identifying it as the key site for nucleophilic attack. This computational assessment is crucial for tuning the reactivity of sulfonyl fluoride probes for various applications. nih.gov

Beyond analyzing ground-state properties, DFT is a powerful tool for elucidating reaction mechanisms. This is achieved by mapping the entire reaction pathway, or reaction coordinate, from reactants to products. The most critical point along this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed.

Transition state calculations allow chemists to:

Identify the structure of the fleeting transition state.

Calculate the activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

Compare different possible pathways for a reaction to determine the most favorable mechanism.

For a compound like benzothiazole-2-sulfonyl fluoride, a key reaction would be nucleophilic substitution at the sulfur atom. DFT calculations could be used to model the approach of a nucleophile (e.g., an amino acid side chain like tyrosine or lysine) to the sulfonyl fluoride group. By calculating the transition state for this S-N or S-O bond-forming reaction, researchers can gain a quantitative understanding of the compound's reactivity and selectivity, complementing the qualitative predictions from FMO theory and MEP analysis.

Thermochemical Calculations and Reaction Energetics

These theoretical calculations are crucial for understanding reaction mechanisms. For example, DFT molecular dynamics simulations have been used to elucidate the catalytic role of water in the formation of 2-substituted benzothiazoles, showing how a protic solvent can enable the reaction at room temperature without the need for strong acids or metal catalysts. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated to predict the kinetic stability and reactivity of benzothiazole compounds. mdpi.com A smaller HOMO-LUMO energy gap suggests that electrons can be easily excited, indicating higher reactivity. mdpi.com For a series of benzothiazole derivatives, these energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com

Solvent Effects in Computational Models

The surrounding solvent environment can significantly influence the behavior and properties of molecules. Computational models, such as the implicit SMD polarizable continuum model, are used to simulate these solvent effects. nih.gov These models allow for the investigation of how different solvents, with varying polarities, affect the electronic structure, reactivity, and spectroscopic properties of benzothiazole derivatives. nih.gov

For example, studies have shown that the polarity of the solvent can alter the absorption spectra of benzothiazole compounds. nih.gov Theoretical calculations have been performed in various solvents like ethanol, acetone, DMF, and DMSO to understand these shifts. nih.gov Furthermore, research has demonstrated the critical role of protic solvents, like water and methanol (B129727), in facilitating the formation of benzothiazoles. researchgate.net In the absence of a protic solvent, the conversion to benzothiazole is not significantly observed. researchgate.net These computational approaches are therefore essential for predicting how this compound would behave in different reaction media.

Spectroscopic Property Predictions

Simulated NMR Spectra for Structural Verification

A powerful application of computational chemistry is the prediction of Nuclear Magnetic Resonance (NMR) spectra to aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com

For several benzothiazole derivatives, the GIAO method at the B3LYP/6-311G(d,p) level of theory has been used to calculate chemical shifts in a chloroform (B151607) solvent model. mdpi.com The results have shown good agreement with experimental data. mdpi.com For example, the calculated ¹H chemical shifts for the aromatic protons of a series of benzothiazole derivatives were in the range of 7.90 to 7.15 ppm, which correlated well with the experimental values of 7.70–7.25 ppm. mdpi.com This strong correlation between theoretical and experimental data provides a high degree of confidence in the assigned molecular structures.

Time-Dependent DFT (TD-DFT) for Optical Properties (UV-Vis Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting the optical properties of molecules, such as their UV-Vis absorption spectra. nih.gov This method calculates the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. nih.gov

TD-DFT calculations, often using the B3LYP functional, have been successfully applied to various benzothiazole derivatives to understand their electronic transitions. nih.govnih.gov These calculations can determine the nature of the transitions, such as n→π* or π→π*. nih.gov For instance, in one study, the calculated absorption wavelength for a benzothiazole derivative was in agreement with experimental data. cmu.ac.th The effect of different substituents and solvents on the absorption spectra can also be systematically investigated, providing valuable insights for designing molecules with specific optical properties. nih.govcmu.ac.th

Benchmarking and Validation of Computational Methods

The accuracy and reliability of computational results are paramount. Therefore, it is standard practice to benchmark and validate the computational methods against experimental data. This process involves comparing the calculated properties, such as NMR chemical shifts and UV-Vis absorption maxima, with the values obtained from laboratory experiments.

Advanced Derivatization and Functionalization Strategies

Post-Synthetic Modification via SuFEx

SuFEx click chemistry has emerged as a powerful tool for creating robust connections between molecular fragments. nih.govresearchgate.net The sulfonyl fluoride (B91410) group (–SO₂F) is exceptionally stable under many conditions but can be selectively activated to react with nucleophiles. ccspublishing.org.cnsigmaaldrich.com This dual nature of stability and reactivity makes it an ideal handle for late-stage functionalization. ccspublishing.org.cn

Reactions with Alcohols to Form Sulfonates

The reaction between sulfonyl fluorides and alcohols to form sulfonate esters is a cornerstone of SuFEx chemistry. While these reactions can be challenging, particularly with alkyl alcohols, new catalytic systems have been developed to facilitate this transformation efficiently. cshl.edu The use of a synergistic combination of a strong, sterically hindered guanidine (B92328) base, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), and hexamethyldisilazane (B44280) (HMDS) enables the direct coupling of alcohols with sulfonyl fluorides. nih.gov This accelerated SuFEx protocol circumvents the need for pre-silylation of the alcohol and proceeds rapidly, often within minutes, at room temperature. cshl.edunih.gov Aromatic heterocyclic sulfonyl fluorides, which are often challenging substrates, react to completion in as little as five minutes with low catalyst loadings. nih.gov

Table 1: BTMG-Catalyzed SuFEx Reactions of Aromatic Sulfonyl Fluorides with Alcohols nih.gov

Aryl Sulfonyl Fluoride SubstrateAlcohol SubstrateCatalyst Loading (mol%)TimeYield (%)
4-Cyanophenylsulfonyl fluoridePhenol1.05 min99
4-Nitrophenylsulfonyl fluoride4-Methoxyphenol1.05 min99
4-Bromophenylsulfonyl fluoride2-Naphthol1.05 min99
4-Methoxyphenylsulfonyl fluoridePhenol5.030 min98
2-Naphthalenesulfonyl fluorideBenzyl alcohol2030 min99
4-Nitrophenylsulfonyl fluoride1-Butanol2030 min98

Amination Reactions to Form Sulfonamides

The synthesis of sulfonamides via the reaction of sulfonyl fluorides with amines is another key application of SuFEx chemistry. researchgate.net This transformation is crucial for the development of new therapeutic agents, as the sulfonamide functional group is a well-established pharmacophore. The reaction of Benzothiazole-2-sulfonyl fluoride (BTSO₂F) with amines, such as benzylamine, provides a direct route to N-substituted benzothiazole-2-sulfonamides. theses.cz This method capitalizes on the selective reactivity of the S-F bond to forge strong S-N linkages, yielding the desired products in high yields. theses.cz

Table 2: Synthesis of N-Benzyl-benzo[d]thiazole-2-sulfonamide theses.cz

Sulfonyl Fluoride SubstrateAmine SubstrateConditionsProductYield
This compound (BTSO₂F)BenzylamineOptimization reactions lead to high-yielding protocolN-Benzyl-benzo[d]thiazole-2-sulfonamideHigh

Conjugate Addition Chemistry

Michael-Type Additions to Sulfonyl Fluoride Hubs (e.g., with Secondary Amines, Carboxylates, Triazoles, Halides)

While this compound itself is not a Michael acceptor, the sulfonyl fluoride moiety can be incorporated into molecules designed to undergo conjugate addition. Ethenesulfonyl fluoride (ESF) is a prominent example of a "sulfonyl fluoride hub" that readily participates in Michael-type additions with a wide range of nucleophiles, including amines, carboxylates, and thiols. sigmaaldrich.comacs.org This strategy allows for the construction of complex aliphatic sulfonyl fluorides. For instance, the copper-promoted addition of carboxylic acids to ESF yields a variety of 2-fluorosulfonylethyl esters. acs.org Similarly, various azole derivatives, including pyrazoles, imidazoles, and triazoles, can act as nucleophiles in Michael additions. nih.gov This chemistry provides a powerful method for linking the sulfonyl fluoride group to other functional scaffolds, potentially including benzothiazole-containing fragments, to generate novel molecular structures for drug discovery and materials science. acs.orgnih.gov

Table 3: Michael Addition of Nucleophiles to Ethenesulfonyl Fluoride (ESF) acs.org

Nucleophile (Carboxylic Acid)ConditionsProductYield (%)
4-Methoxybenzoic acidCuO (10 mol%), 1,4-dioxane (B91453), 80 °C, 12 h2-(Fluorosulfonyl)ethyl 4-methoxybenzoate88
4-(Trifluoromethyl)benzoic acidCuO (10 mol%), 1,4-dioxane, 80 °C, 12 h2-(Fluorosulfonyl)ethyl 4-(trifluoromethyl)benzoate85
3-Chlorobenzoic acidCuO (10 mol%), 1,4-dioxane, 80 °C, 12 h2-(Fluorosulfonyl)ethyl 3-chlorobenzoate78
Thiophene-2-carboxylic acidCuO (10 mol%), 1,4-dioxane, 80 °C, 12 h2-(Fluorosulfonyl)ethyl thiophene-2-carboxylate65
Piperic acidCuO (10 mol%), 1,4-dioxane, 80 °C, 12 h2-(Fluorosulfonyl)ethyl (2E,4E)-5-(benzo[d] cshl.edutheses.czdioxol-5-yl)penta-2,4-dienoate60

Cycloaddition Reactions

1,3-Dipolar Cycloadditions for Heterocycle Synthesis

Cycloaddition reactions offer an efficient pathway to complex heterocyclic systems. The benzothiazole (B30560) scaffold can be readily incorporated into molecules designed for such transformations. For example, S-propargyl mercaptobenzothiazole can undergo a 1,3-dipolar cycloaddition with α-halo esters or amides to produce novel 1,2,3-triazole-based benzothiazole derivatives. nih.gov

Furthermore, the strategic use of molecular connectors bearing a sulfonyl fluoride group, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), enables the synthesis of sulfonyl fluoride-functionalized heterocycles through cycloadditions. chemrxiv.org A notable application involves the reaction of SASFs with N-aryl-C-aminonitrones or related masked 1,3-dipoles. This transformation provides direct access to a library of unprecedented sulfonyl fluoride-functionalized 2-aminothiazoles in good to excellent yields. chemrxiv.org The reaction is highly regioselective and tolerant of a wide range of functional groups, highlighting its utility in diversity-oriented synthesis. These newly formed thiazole (B1198619) rings, bearing the reactive –SO₂F handle, can be further diversified using late-stage SuFEx modifications. chemrxiv.org

Table 4: Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles via Cycloaddition chemrxiv.org

SASF SubstrateMasked 1,3-Dipole SubstrateConditionsYield (%)
(4-Fluorophenyl)ethynylsulfonyl fluoride5-Imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amineMeCN, 70 °C, 16 h; then DBU, 50 °C>99
(4-Chlorophenyl)ethynylsulfonyl fluoride5-Imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amineMeCN, 70 °C, 16 h; then DBU, 50 °C96
(4-(Trifluoromethyl)phenyl)ethynylsulfonyl fluoride5-Imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amineMeCN, 70 °C, 16 h; then DBU, 50 °C99
(3-Methoxyphenyl)ethynylsulfonyl fluoride5-Imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amineMeCN, 70 °C, 16 h; then DBU, 50 °C98
Cyclohexylethynylsulfonyl fluoride5-Imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amineMeCN, 70 °C, 16 h; then DBU, 50 °C78

Rhodium-Catalyzed Azide-Alkyne Cycloadditions (AAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding 1,4-disubstituted 1,2,3-triazoles. However, rhodium-catalyzed azide-alkyne cycloaddition (RhAAC) offers a complementary approach, providing access to different regioisomers. Specifically, Rh(I) catalysis can be directed to produce either 4-sulfonyl-1,2,3-triazoles or 5-sulfonyl-1,2,3-triazoles with high regioselectivity under mild conditions. acs.org

This regiodivergent capability stems from the choice of reactants and the nature of the sulfur-based group, which can influence the reaction pathway through chelation or non-chelation mechanisms. acs.org While direct examples employing benzothiazole-2-sulfonyl azide (B81097) are not prominently documented, the established reactivity of sulfonyl azides in RhAAC reactions suggests a viable pathway for derivatization. Theoretically, conversion of this compound to the corresponding sulfonyl azide would produce a substrate capable of participating in such cycloadditions. This would allow for the fusion of the benzothiazole scaffold with a wide variety of alkyne-containing molecules, generating fully substituted 1,2,3-triazole derivatives. The reaction is noted for its broad substrate scope and tolerance of various functional groups. acs.org

Transformations on the Benzothiazole Ring System

Knoevenagel Condensations

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. However, research indicates that the benzothiazole nucleus is generally not suitable for this transformation. nih.gov The methyl group in 2-methylbenzothiazole (B86508) lacks the requisite acidity to be readily deprotonated under typical Knoevenagel conditions.

In a study highlighting this limitation, Knoevenagel condensation between various aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines, a structurally related heterocycle, proceeded smoothly. nih.gov The success with the thiazolo[4,5-b]pyrazine system, contrasted with the failure for the benzothiazole system, underscores the specific electronic requirements needed to activate the adjacent methyl group for condensation.

Coupling Reactions with Aromatic Diazonium Salts

A significant transformation involving the benzothiazole skeleton is its participation in coupling reactions with aromatic diazonium salts to form vibrantly colored azo compounds. scispace.comlibretexts.org This reaction is a cornerstone of dye chemistry and represents a powerful method for functionalizing the benzothiazole ring. researchgate.net

The process requires the presence of a 2-amino group on the benzothiazole ring. This amine is first converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). scispace.comresearchgate.net The resulting electrophilic benzothiazole-2-diazonium salt is then reacted with an electron-rich aromatic coupling partner, such as phenols, naphthols, or N,N-dialkylanilines. scispace.comlibretexts.org The electrophilic aromatic substitution occurs preferentially at the para position of the activating group. libretexts.org

For this reaction to be applied to a this compound starting material, the sulfonyl fluoride moiety would first need to be converted to an amino group. The resulting 2-aminobenzothiazole (B30445) derivatives can then be used to generate a diverse library of azo dyes with various applications. scispace.comresearchgate.net

Coupling ComponentProduct TypeReference
Naphthol derivativesAzo Dye scispace.com
8-HydroxyquinolineAzo Dye scispace.com
N,N-DimethylanilineAzo Dye scispace.com
SalicylaldehydeAzo-aldehyde derivative scispace.com
PhloroglucinolAzo Compound scispace.com

Julia-Kocienski Olefination Reactions

The Julia-Kocienski olefination is a highly effective one-pot method for synthesizing alkenes from benzothiazol-2-yl sulfones (BT-sulfones) and carbonyl compounds. organic-chemistry.orgnih.gov This reaction represents one of the most significant applications of the benzothiazole sulfone scaffold in modern organic synthesis. The this compound serves as a key precursor to the requisite BT-sulfones.

The reaction mechanism involves the deprotonation of the BT-sulfone at the α-carbon, followed by nucleophilic addition to an aldehyde or ketone. organic-chemistry.org The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement, where the benzothiazolyl group migrates from the sulfur to the oxygen atom. mdpi.com This is followed by the elimination of sulfur dioxide and a benzothiazol-2-olate anion to furnish the desired alkene. nih.govmdpi.com

A major advantage of this methodology is its application in the synthesis of fluorinated alkenes. researchgate.netcas.cn By starting with α-fluoro or α,α-difluoro BT-sulfones, a fluorine atom can be precisely installed at the olefinic position. These fluorinated sulfones are typically prepared via deprotonation of the parent BT-sulfone followed by electrophilic fluorination. researchgate.net The Julia-Kocienski reaction often provides good to excellent yields and can exhibit high E-selectivity, although the stereochemical outcome can be influenced by the substrate and reaction conditions. organic-chemistry.orgnih.gov

Carbonyl CompoundSulfone ReagentBase/ConditionsProduct TypeYieldReference
2-Naphthaldehydetert-Butyl (BT-sulfonyl)fluoroacetateDBU, rtα-Fluoroacrylate75-99% nih.gov
Various Aldehydesα-Fluoro BT-sulfonesBarbier-like conditionsRegiospecifically fluorinated olefinsHigh researchgate.net
1,2-Diarylfluoroalkenesα-Fluoro BT-sulfonesNot specified70-99% researchgate.net
Aldehydes/Ketonesα-Fluoro BT-sulfonesHeterogeneousRegiospecifically fluorinated olefinsHigh researchgate.net

Introduction of Pharmacophore Groups

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved drugs such as Riluzole and Pramipexole. nih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. nih.gov The benzothiazole ring system itself often acts as a key pharmacophoric element.

The synthetic transformations detailed previously are powerful tools for introducing additional pharmacophore groups onto this core structure, enabling the exploration of chemical space in drug discovery. nih.gov

Julia-Kocienski Olefination: This reaction allows for the linkage of the benzothiazole core to a vast array of other molecular fragments, including substituted aromatic rings, heterocyclic systems, and aliphatic chains, via a carbon-carbon double bond. By reacting a BT-sulfone with an aldehyde or ketone that contains another pharmacophore, complex molecules with multiple recognition sites can be assembled. researchgate.net

Azo Coupling: This reaction connects the benzothiazole scaffold to activated aromatic systems like phenols and anilines, which are themselves common pharmacophores in many drug classes. scispace.comresearchgate.net

Azide-Alkyne Cycloaddition: The formation of a 1,2,3-triazole ring via RhAAC serves as a robust and stable linker to connect the benzothiazole sulfonyl group to another molecule of interest, effectively merging two distinct pharmacophores. acs.org

By employing these advanced derivatization strategies, the this compound scaffold can be elaborated into a diverse range of complex molecules, each bearing specific pharmacophoric groups tailored for interaction with biological targets.

Analytical and Spectroscopic Elucidation Techniques for Benzothiazole 2 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (proton count) in Benzothiazole-2-sulfonyl fluoride (B91410). The aromatic protons on the benzothiazole (B30560) ring system would be expected to appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling constants providing insight into their positions relative to the sulfonyl fluoride group and the heteroatoms. However, specific experimental data for Benzothiazole-2-sulfonyl fluoride is not available.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is employed to map the carbon framework of a molecule. For this compound, this technique would reveal the chemical shifts of each unique carbon atom. The carbon atom (C2) directly attached to the sulfonyl fluoride group would likely show a characteristic downfield shift due to the strong electron-withdrawing nature of the -SO₂F group. The carbons of the fused benzene (B151609) ring would also provide a distinct pattern of signals. Without experimental data, a specific spectral analysis cannot be provided.

¹⁹F NMR for Fluorine Chemical Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential and highly sensitive tool for characterization. researchgate.nethuji.ac.il It provides information about the chemical environment of the fluorine nucleus. A single resonance would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of the electronic environment created by the adjacent sulfur and oxygen atoms. The typical chemical shift range for sulfonyl fluorides (R-SO₂F) provides a general reference, but precise data for the target compound is unavailable. colorado.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the sulfonyl group (S=O) stretching vibrations, typically in the regions of 1420-1380 cm⁻¹ (asymmetric) and 1200-1170 cm⁻¹ (symmetric). Additionally, bands corresponding to the C=N and C=C stretching of the benzothiazole ring system would be present. researchgate.net Specific vibrational frequencies from experimental spectra are required for a definitive analysis but could not be located.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and crystal packing information. To perform this analysis on this compound, a suitable single crystal of the compound would be required. The analysis would yield key crystallographic data such as the crystal system, space group, and unit cell dimensions. While crystal structures for many related benzothiazole derivatives have been reported mdpi.comnih.goveurjchem.com, specific crystallographic data for this compound is not present in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the exact mass can be calculated based on its chemical formula, C₇H₄FNO₂S₂.

The theoretical molecular weight of this compound is 217.24 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a monoisotopic mass that corresponds to the sum of the most abundant isotopes of its constituent atoms.

While no experimental mass spectrum for this compound is readily available, a theoretical fragmentation pattern can be proposed. Upon ionization, likely through electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed. Key fragmentation pathways would likely involve the cleavage of the C-S and S-F bonds. Expected fragments would include the loss of the sulfonyl fluoride group (•SO₂F) or parts of it, leading to the formation of a stable benzothiazole cation.

Interactive Table: Theoretical Mass Spectrometry Data for this compound

PropertyTheoretical ValueNotes
Chemical Formula C₇H₄FNO₂S₂
Molecular Weight 217.24 g/mol Calculated based on the atomic weights of the constituent elements.
Monoisotopic Mass 216.9663 DaCalculated for the most abundant isotopes. This is the value that would be targeted in high-resolution mass spectrometry.
Expected Fragmentation Loss of SO₂F, fragmentation of the benzothiazole ringSpecific fragmentation patterns would need to be confirmed by experimental data. The benzothiazole fragment (C₇H₄NS⁺) at m/z 134 would be a probable significant peak in the spectrum.

Note: The data in this table is theoretical and awaits experimental verification.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for verifying the empirical formula of a synthesized compound. For this compound (C₇H₄FNO₂S₂), the theoretical percentages can be calculated.

Interactive Table: Theoretical Elemental Analysis Data for this compound

ElementTheoretical Weight Percentage (%)
Carbon38.70
Hydrogen1.86
Nitrogen6.45

Note: This table presents calculated theoretical values. No experimental data is currently available in the public domain.

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of a molecule, providing information about its electron transfer capabilities and energy levels of its frontier molecular orbitals.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry of this compound would be expected to reveal information about its oxidation and reduction potentials. The benzothiazole core is known to be electrochemically active. The presence of the electron-withdrawing sulfonyl fluoride group at the 2-position would likely make the compound more difficult to oxidize and easier to reduce compared to the unsubstituted benzothiazole. However, without experimental data, any discussion of specific redox potentials remains speculative.

Research Findings: No published studies detailing the cyclic voltammetry of this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions between molecular orbitals. The benzothiazole ring system is a known chromophore that absorbs in the UV region. The absorption maxima (λ_max) are influenced by the substituents on the ring. The strong electron-withdrawing nature of the -SO₂F group is expected to influence the electronic transitions of the benzothiazole system, potentially causing a shift in the absorption bands compared to simple benzothiazoles.

Research Findings: Specific UV-Vis absorption spectra for this compound are not available in the reviewed literature. For comparison, unsubstituted benzothiazole exhibits absorption maxima around 252 nm and 288-295 nm in various solvents. It is plausible that this compound would show absorption bands in a similar region, though shifts are expected due to the substitution.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. Many benzothiazole derivatives are known to be fluorescent, and their emission properties are highly dependent on their chemical structure and environment. The fluorescence behavior of this compound would be determined by the nature of its lowest excited state and the efficiency of radiative versus non-radiative decay pathways. The electron-withdrawing sulfonyl fluoride group could potentially quench fluorescence or shift the emission wavelength.

Research Findings: There is no specific experimental fluorescence data available for this compound in the public domain. Studies on other benzothiazole derivatives show a wide range of emission wavelengths, often in the blue to green region of the spectrum, but these are not directly applicable to the title compound.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of sulfonyl fluorides and benzothiazoles exist, the development of novel and more direct synthetic routes to Benzothiazole-2-sulfonyl fluoride (B91410) remains a key area of research. Current approaches often involve multi-step procedures. nih.gov Future research will likely focus on the development of one-pot syntheses and late-stage functionalization techniques to introduce the sulfonyl fluoride moiety onto a pre-formed benzothiazole (B30560) ring or to construct the benzothiazole ring with the sulfonyl fluoride already in place.

Potential avenues for exploration include:

Direct C-H Fluorosulfonylation: Investigating methods for the direct introduction of the -SO₂F group at the 2-position of the benzothiazole core would represent a significant step forward in efficiency.

From 2-Mercaptobenzothiazole (B37678): Developing a direct and efficient oxidative fluorination of the readily available 2-mercaptobenzothiazole could provide a scalable route. mdpi.com

Cyclization Strategies: Designing novel cyclization reactions that form the benzothiazole ring while simultaneously incorporating the sulfonyl fluoride group is another promising direction. bohrium.com This could involve the condensation of functionalized anilines with sulfur- and fluorine-containing reagents.

A variety of starting materials could be employed in these new pathways, as outlined in the table below.

Starting Material ClassPotential PrecursorsSynthetic Transformation
Substituted Anilines2-aminothiophenol derivativesCondensation with a synthon providing the C-SO₂F unit
Benzothiazole Derivatives2-halobenzothiazoles, 2-aminobenzothiazolesCross-coupling or substitution reactions
Sulfonyl Halide PrecursorsBenzothiazole-2-sulfonyl chlorideHalogen exchange (halex) reactions

Development of More Sustainable and Green Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on Benzothiazole-2-sulfonyl fluoride will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic protocols. bohrium.combohrium.com This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

Key areas for improvement include:

Catalytic Approaches: The use of transition-metal or organocatalysts to promote the synthesis of this compound under milder conditions is a promising avenue. rsc.org

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents will be a focus. bohrium.comtandfonline.com Microwave-assisted synthesis in aqueous media has already shown promise for the synthesis of benzothiazole derivatives. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental goal of green chemistry. One-pot and multicomponent reactions will be instrumental in achieving this. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative for the synthesis of sulfonyl fluorides, using electricity as a traceless reagent to drive the reaction. acs.org

Expansion of SuFEx Chemistry to Underexplored Architectures

This compound is an ideal candidate for use as a "hub" in SuFEx click chemistry. rsc.org Its unique structure allows for the connection of the benzothiazole moiety to a wide range of other molecules through the highly reliable and orthogonal SuFEx reaction.

Future research will focus on:

Polymer Synthesis: Utilizing this compound as a monomer or cross-linker to create novel polymers with unique electronic, optical, or mechanical properties. The benzothiazole unit can impart desirable characteristics such as thermal stability and fluorescence.

Dendrimer and Macrocycle Synthesis: The directional nature of the SuFEx reaction makes this compound a valuable building block for the construction of complex, three-dimensional architectures like dendrimers and macrocycles.

Diversity-Oriented Synthesis: Employing this compound in diversity-oriented synthesis to rapidly generate libraries of complex molecules for high-throughput screening in drug discovery and materials science.

Advanced Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The sulfonyl fluoride group has been identified as a valuable reactive handle for bioorthogonal applications due to its stability in aqueous environments and its specific reactivity with certain amino acid residues. nih.gov

Future research in this area will likely involve:

Activity-Based Protein Profiling (ABPP): Designing this compound-based probes to covalently label and identify specific classes of enzymes in complex biological systems. nih.gov The benzothiazole scaffold can act as a recognition element to direct the probe to a particular protein family.

Cellular Imaging: Developing fluorescent or tagged derivatives of this compound for imaging and tracking biological processes in real-time.

Drug Conjugation: Using the SuFEx reaction with this compound to link therapeutic agents to targeting moieties like antibodies or peptides, creating highly specific drug delivery systems.

The table below summarizes potential bioorthogonal applications.

Application AreaProbe Design StrategyTarget Biomolecule
Enzyme InhibitionCovalent modification of active site residuesProteases, Kinases
Protein LabelingTagging with fluorescent dyes or affinity labelsSpecific proteins in a proteome
Drug DeliveryConjugation to biomolecules for targeted therapyCell surface receptors

Computational Design and Prediction of this compound Reactivity

Computational chemistry and molecular modeling are powerful tools for understanding and predicting chemical reactivity. Future research will increasingly leverage these methods to guide the experimental design of new reactions and applications for this compound.

Key areas of computational investigation will include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of new synthetic reactions and SuFEx transformations involving this compound. nih.gov

Reactivity Prediction: Developing quantitative structure-activity relationship (QSAR) models and using machine learning to predict the reactivity of this compound with different nucleophiles under various conditions. digitellinc.com

Design of Novel Probes: Computationally designing this compound derivatives with tailored reactivity and selectivity for specific biological targets.

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. princeton.eduucla.edu For this compound, these technologies can accelerate the discovery of new reactions and applications.

Future directions include:

Predictive Reaction Modeling: Training ML models on experimental data to predict the outcomes of SuFEx reactions with this compound, enabling the in silico screening of vast numbers of potential reaction partners. digitellinc.comdigitellinc.com

Automated Synthesis: Integrating ML algorithms with automated synthesis platforms to rapidly optimize reaction conditions and explore new reaction spaces for this compound.

De Novo Design: Using generative AI models to design novel molecules based on the this compound scaffold with desired properties for specific applications.

Scalability and Industrial Relevance of Synthetic Protocols

For this compound to have a significant impact, the development of scalable and industrially viable synthetic protocols is crucial. Future research will need to address the challenges of translating laboratory-scale syntheses to large-scale production.

Key considerations for scalability include:

Cost-Effectiveness: Utilizing inexpensive and readily available starting materials and reagents.

Process Safety: Developing robust and safe processes that minimize the use of hazardous materials and conditions.

Purification: Designing purification methods that are efficient and amenable to large-scale operations.

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis of this compound, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Q & A

Q. What are the standard synthetic routes for Benzothiazole-2-sulfonyl fluoride, and how are intermediates characterized?

this compound is typically synthesized via sulfonation of 2-mercaptobenzothiazole. A validated protocol involves converting 2-mercaptobenzothiazole to benzothiazole-2-sulfonyl chloride using chlorinating agents (e.g., ClSO₃H or SO₂Cl₂), followed by fluorination with KF or analogous reagents. Intermediates like benzothiazole-2-sulfonyl chloride are characterized via ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) and UV-Vis spectroscopy (absorption maxima at 280–320 nm) to confirm purity and structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, safety goggles, and face shields to prevent skin/eye contact. Lab coats must be worn to avoid contamination .
  • Engineering Controls : Work in a fume hood with adequate ventilation. Avoid direct water streams during fire emergencies due to toxic pyrolysis products .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • NMR Spectroscopy : Use CDCl₃ or DMSO-d₆ to track sulfonyl fluoride peaks (¹H: δ 7.5–8.5 ppm; ¹³C: δ 120–150 ppm) .
  • Fluorescence Spectroscopy : Monitor emission/excitation spectra (e.g., λex = 350 nm, λem = 450 nm) for applications in probe design .
  • UV-Vis : Confirm electronic transitions using quartz cells (1 cm path length) .

Advanced Research Questions

Q. How can this compound be optimized for use as a biochemical probe in live-cell imaging?

The compound’s sulfonyl fluoride group reacts selectively with thiols, enabling bioconjugation. To enhance probe efficiency:

  • Spacer Integration : Insert polyethylene glycol (PEG) linkers (e.g., L35 spacer) between the fluorophore (e.g., FAM) and the sulfonyl group to reduce steric hindrance and improve labeling yields .
  • Solvent Compatibility : Use DMSO for solubility in aqueous buffers while avoiding denaturation of cellular components .
  • Validation : Confirm specificity via fluorescence quenching assays in control experiments (e.g., using glutathione-depleted cells) .

Q. What factors influence the stability of this compound under varying experimental conditions?

  • pH Sensitivity : The compound hydrolyzes in alkaline conditions (pH > 9), forming inactive sulfonic acid. Use neutral buffers (pH 6–8) for long-term stability .
  • Temperature : Store at –20°C in anhydrous solvents (e.g., dry DMF) to prevent decomposition. Avoid repeated freeze-thaw cycles .
  • Light Exposure : Protect from UV light to prevent photodegradation; amber vials are recommended .

Q. How can conflicting data in fluorometric assays involving Benzothiazole-2-sulfonyl derivatives be resolved?

  • Control Experiments : Include negative controls (e.g., thiol-free systems) to rule out non-specific binding .
  • Instrument Calibration : Standardize fluorescence spectrophotometer settings (slit width, gain) to ensure reproducibility .
  • Solvent Artifacts : Verify that solvents like DMSO do not autofluoresce at the detection wavelength .

Q. What reaction mechanisms govern the selectivity of this compound in nucleophilic substitutions?

The sulfonyl fluoride group undergoes nucleophilic aromatic substitution (SNAr) with thiols or amines. The mechanism is pH-dependent:

  • Thiol Reactivity : At physiological pH, deprotonated thiols (–S⁻) attack the electrophilic sulfur, forming stable sulfonamide bonds .
  • Catalytic Enhancements : Add Cu(I) catalysts to accelerate reactions in low-nucleophilicity environments (e.g., hydrophobic cellular membranes) .

Methodological Challenges and Solutions

Q. How can low yields in this compound synthesis be mitigated?

  • Reaction Optimization : Extend reflux time (e.g., 48 hours) and use anhydrous conditions to maximize sulfonyl chloride intermediate formation .
  • Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .

Q. What strategies validate the specificity of sulfonyl fluoride-based probes in complex biological matrices?

  • Competitive Binding Assays : Co-incubate probes with excess competing thiols (e.g., β-mercaptoethanol) to quantify non-specific interactions .
  • Mass Spectrometry : Use LC-MS/MS to confirm covalent adduct formation with target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.